molecular formula C16H24N2O2 B564648 Molindone-d8 CAS No. 1189805-13-7

Molindone-d8

Cat. No.: B564648
CAS No.: 1189805-13-7
M. Wt: 284.42 g/mol
InChI Key: KLPWJLBORRMFGK-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molindone-d8, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 284.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPWJLBORRMFGK-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676049
Record name 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189805-13-7
Record name 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molindone-d8: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth look at Molindone-d8, a deuterated form of the antipsychotic drug Molindone. It is intended for researchers, scientists, and professionals in drug development, offering key technical data, an exploration of its mechanism of action, and detailed experimental protocols.

Core Compound Data

This compound is a stable isotope-labeled version of Molindone, primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis.

ParameterValueReference
CAS Number 1189805-13-7[1][2]
Molecular Formula C₁₆H₁₆D₈N₂O₂[1][2][3]
Molecular Weight 284.42 g/mol [1][2][3]
Unlabeled CAS Number 7416-34-4[1]

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are attributed to its parent compound, Molindone. The primary mechanism of action is the antagonism of dopamine D2 receptors within the central nervous system.[4][5] This blockade of D2 receptors is believed to temper the hyperactivity of dopaminergic pathways often associated with psychosis.[4][5]

Additionally, Molindone demonstrates antagonistic activity at serotonin 5-HT2B receptors.[6][7] The interplay between dopamine and serotonin receptor modulation may contribute to its overall therapeutic profile.[5]

Molindone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Signal Signal Transduction D2R->Signal SHT2BR Serotonin 5-HT2B Receptor SHT2BR->Signal Molindone Molindone Molindone->D2R Molindone->SHT2BR Serotonin Serotonin Serotonin->SHT2BR

Molindone's primary mechanism of action.

Experimental Protocols

Synthesis of Molindone

A patented method for the synthesis of Molindone involves a multi-step process.[8] The key steps are outlined below.

Molindone_Synthesis A 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione B 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole A->B Cyclization with Ammonium Acetate C Molindone B->C Reaction with Morpholine and Paraformaldehyde

Simplified workflow for Molindone synthesis.

Procedure:

  • Cyclization: 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione is stirred with acetic acid and ammonium acetate at 95-100°C for approximately 3 hours. The reaction mixture is then cooled and concentrated to yield 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.[8]

  • Final Reaction: The resulting intermediate is mixed with morpholine, paraformaldehyde, and ethanol and stirred for about 24 hours at 75-80°C. The mixture is concentrated, and after a series of extraction and purification steps, Molindone is obtained.[8]

In Vitro Metabolism Simulation

The metabolic profile of Molindone can be investigated using human liver microsomes (HLM) and photocatalytic methods.[9]

Human Liver Microsomes (HLM) Incubation:

  • Reagents: Molindone hydrochloride, HLM fraction.[9]

  • Procedure: Phase I metabolism reactions are performed in vitro by incubating Molindone with the HLM fraction. The resulting metabolites are then identified using analytical techniques like UHPLC-MS/MS.[9]

Photocatalytic Experiments:

  • Reagents: Molindone, aqueous solution.[9]

  • Procedure: Photocatalytic reactions are carried out in an aqueous solution containing Molindone at a concentration of 25 µM. This method can simulate metabolic pathways.[9]

Analytical Method for Molindone Hydrochloride

A high-performance liquid chromatography (HPLC) method can be used for the analysis of Molindone Hydrochloride.[10]

Chromatographic Conditions:

  • Mobile Phase: A mixture of sodium octanesulfonate, water, methanol, glacial acetic acid, and triethylamine. The exact proportions may need adjustment for system suitability.[10]

  • Column: L11 packing, 4.6-mm × 25-cm.[10]

  • Detector: UV detector at 254 nm.[10]

  • Column Temperature: Maintained at 35°C.[10]

Standard and Sample Preparation:

  • Solvent Mixture: A mixture of 0.01N hydrochloric acid and methanol (60:40).[10]

  • Standard Preparation: A solution of USP Molindone Hydrochloride RS is prepared in the solvent mixture to a known concentration.[10]

  • Assay Preparation: A weighed amount of Molindone Hydrochloride is dissolved in the solvent mixture.[10]

The procedure involves injecting equal volumes of the standard and assay preparations into the chromatograph and comparing the responses of the major peaks.[10]

References

Synthesis Pathways for Deuterated Molindone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for deuterated Molindone, specifically Molindone-d8. Due to the absence of a publicly available, detailed experimental protocol for the synthesis of deuterated Molindone, this guide outlines a scientifically grounded proposed pathway. This proposal is based on established synthetic methods for the non-deuterated parent compound and known techniques for isotopic labeling.

Introduction to Deuterated Molindone

Molindone is an antipsychotic medication used in the treatment of schizophrenia. Deuterium-labeled compounds, such as deuterated Molindone, are of significant interest in drug development. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a drug, potentially leading to a more favorable metabolic stability, reduced formation of toxic metabolites, and an improved therapeutic window. The most common commercially available deuterated version of Molindone is this compound, where the eight hydrogen atoms on the morpholine ring are replaced with deuterium.

Proposed Synthesis Pathway for this compound

The most chemically plausible and efficient pathway for the synthesis of this compound involves a Mannich reaction. This three-component condensation reaction is the standard method for synthesizing the parent Molindone molecule[1]. The proposed strategy for the deuterated analog involves the reaction of a non-deuterated key intermediate, 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole, with deuterated morpholine (morpholine-d8) and deuterated paraformaldehyde (paraformaldehyde-d2).

The logical workflow for arriving at this proposed synthesis is as follows:

G cluster_0 Information Gathering cluster_1 Pathway Formulation cluster_2 Protocol Development A Identify standard Molindone synthesis (Mannich reaction) D Propose Mannich reaction with deuterated reagents A->D B Identify structure of deuterated Molindone (this compound on morpholine ring) B->D C Research synthesis of deuterated precursors E Evaluate feasibility based on precursor synthesis C->E D->E Feasibility Check F Adapt non-deuterated Molindone synthesis protocol E->F G Incorporate deuterated reagents and purification steps F->G H Define analytical methods for characterization G->H

Caption: Logical workflow for the development of the proposed synthesis pathway for deuterated Molindone.

The overall proposed synthesis is a two-step process starting from commercially available precursors to first synthesize the key intermediate, followed by the deuterated Mannich reaction.

G cluster_0 Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole cluster_1 Step 2: Deuterated Mannich Reaction Reactant1 2,3-Pentanedione-2-oxime Intermediate 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole Reactant1->Intermediate Reactant2 1,3-Cyclohexanedione Reactant2->Intermediate Product This compound Intermediate->Product Reactant3 Morpholine-d8 Reactant3->Product Reactant4 Paraformaldehyde-d2 Reactant4->Product

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole (SUMO-2)

This procedure is adapted from established methods for the synthesis of this key intermediate[2][3].

Methodology:

  • In a suitable reaction vessel, a solution of 2,3-pentanedione-2-oxime is prepared in an appropriate solvent, such as aqueous acetic acid.

  • A hydrogenation catalyst (e.g., Raney nickel) is added to the solution[2].

  • The mixture is subjected to hydrogenation to reduce the oxime to the corresponding amine.

  • Following the reduction, 1,3-cyclohexanedione is added to the reaction mixture.

  • The mixture is heated to induce cyclization and formation of 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole[2].

  • Upon completion of the reaction, the catalyst is filtered off.

  • The crude product is isolated by neutralization and extraction.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the pure intermediate[4].

Step 2: Synthesis of this compound via Deuterated Mannich Reaction

This proposed protocol adapts the conditions of the standard Mannich reaction for Molindone synthesis to incorporate the deuterated reagents[1][4].

Methodology:

  • In a reaction flask equipped with a reflux condenser and a pH probe, dissolve 2-methyl-3-ethyl-4,5,6,7-tetrahydroindol-4-one in an alcohol solvent, such as methanol[4].

  • Adjust the pH of the solution to approximately 3.5-3.8 using a mineral acid like hydrochloric acid[4].

  • Add morpholine-d8 hydrochloride and paraformaldehyde-d2 to the reaction mixture[4].

  • Heat the mixture to 50-55 °C and stir for several hours, followed by a period of reflux to drive the reaction to completion. The reaction progress can be monitored by TLC or HPLC[4].

  • After completion, cool the reaction mixture and filter to remove any unreacted starting material.

  • The filtrate, containing this compound hydrochloride, is then basified to a pH of 8.0-9.0 with a cold aqueous ammonia solution to precipitate the crude this compound free base[4].

  • The precipitate is collected by filtration, washed with a methanol-water solution, and dried under vacuum[4].

  • The crude this compound is purified by recrystallization from hot ethanol or acetone, with the addition of activated carbon for decolorization, to yield high-purity this compound[4].

Quantitative Data

The following table summarizes the proposed quantitative data for the synthesis of this compound. The yields and purities are estimations based on the reported values for the synthesis of non-deuterated Molindone[4]. The isotopic enrichment is based on commercially available deuterated reagents.

StepReactantMolar Equiv.ProductTheoretical YieldEstimated Purity (post-purification)Estimated Isotopic Enrichment
12,3-Pentanedione-2-oxime1.02-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole~85-90%>98% (HPLC)N/A
1,3-Cyclohexanedione1.0
22-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole1.0This compound~80-85%>99% (HPLC)>98 atom % D
Morpholine-d8 HCl1.35
Paraformaldehyde-d21.5

Characterization and Isotopic Enrichment Determination

The successful synthesis and deuteration of this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will be used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the morpholine protons will indicate successful deuteration[5].

    • ²H NMR can be employed to directly observe the deuterium signals and confirm their location on the morpholine ring[5][6].

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the synthesized this compound, which should correspond to the molecular formula C₁₆H₁₆D₈N₂O₂.

    • The isotopic distribution pattern in the mass spectrum will be analyzed to calculate the isotopic enrichment and the abundance of different isotopologues (e.g., d7, d6, etc.)[7][8].

The combination of these techniques provides a comprehensive characterization of the synthesized deuterated Molindone, ensuring its structural integrity and the extent of deuterium incorporation[7][9].

References

A Technical Guide to the Application of Molindone-d8 in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precise Molindone Quantification

Molindone is an antipsychotic medication primarily used in the management of schizophrenia.[1][2] Its mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2B receptors in the brain.[1][3][4] Given its therapeutic applications and potential for side effects, the accurate quantification of Molindone in biological matrices (e.g., plasma, serum) is critical during preclinical and clinical development. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.

The reliability of these sensitive assays hinges on the ability to correct for variability introduced during sample processing and analysis. This guide details the rationale and methodology for using a stable isotope-labeled (SIL) internal standard, specifically Molindone-d8, to achieve the highest level of accuracy and precision in Molindone bioanalysis.

The Core Rationale: Why a Deuterated Internal Standard is Essential

Quantitative bioanalysis using LC-MS/MS is susceptible to several sources of error, including sample loss during extraction, variability in instrument injection volume, and, most significantly, matrix effects.[5] Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, leading to ion suppression or enhancement.[5]

To compensate for these variations, an internal standard (IS) is incorporated into every sample, calibrator, and quality control sample at a known concentration.[6] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process. By measuring the peak area ratio of the analyte to the IS, variations are normalized, leading to reliable and reproducible quantification.

While structural analogs can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[5][7] Deuterated standards, such as this compound, are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and matrix effects.[6][8] Their only significant difference is a higher mass, allowing them to be distinguished by the mass spectrometer.[6] The use of a SIL-IS is highly recommended by regulatory agencies like the FDA and EMA for its ability to produce robust and reliable data.[5]

This compound: The Optimal Internal Standard

This compound is the deuterated analog of Molindone, containing eight deuterium atoms. This labeling provides a sufficient mass shift to prevent isotopic crosstalk with the parent compound while preserving its physicochemical properties.

Physicochemical Properties

The near-identical properties of Molindone and this compound ensure they behave consistently during sample preparation and chromatographic separation.

PropertyMolindoneThis compoundCitation
Chemical Formula C₁₆H₂₄N₂O₂C₁₆H₁₆D₈N₂O₂[2][9]
Molar Mass 276.380 g/mol 284.42 g/mol [2][9]
Structure 3-Ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one3-Ethyl-2-methyl-5-([2H₈]morpholin-4-ylmethyl)-1,5,6,7-tetrahydro-4H-indol-4-one[2][9]
Logical Framework for Using this compound

The use of this compound as an internal standard provides a robust analytical framework that corrects for procedural variability.

Diagram 1: Correction for Analytical Variability Using this compound cluster_Analyte Analyte (Molindone) cluster_IS Internal Standard (this compound) A_Start Initial Concentration (Unknown) A_Extract Extraction (Variable Loss) A_Start->A_Extract A_Ion Ionization (Matrix Effect) A_Extract->A_Ion A_Detect Final Signal (Variable) A_Ion->A_Detect Ratio Ratio Calculation [Analyte Signal / IS Signal] = Constant A_Detect->Ratio IS_Start Initial Concentration (Known) IS_Extract Extraction (Same Variable Loss) IS_Start->IS_Extract IS_Ion Ionization (Same Matrix Effect) IS_Extract->IS_Ion IS_Detect Final Signal (Variable) IS_Ion->IS_Detect IS_Detect->Ratio

Caption: Logical flow demonstrating how this compound normalizes for variability.

Experimental Protocol: Molindone Quantification in Human Plasma

This section outlines a typical bioanalytical method for the quantification of Molindone in human plasma using this compound as an internal standard. The protocol is based on established methodologies involving protein precipitation and LC-MS/MS analysis.[10][11][12]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[12]

StepProcedure
1 Thaw human plasma samples, calibration standards, and quality control samples on ice.
2 Aliquot 50 µL of each sample into a 96-well microplate or microcentrifuge tubes.
3 Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each well. The IS serves to precipitate plasma proteins and introduce the standard in one step.
4 Vortex mix the plate for 2 minutes to ensure complete protein precipitation.
5 Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
6 Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Bioanalytical Workflow Visualization

The following workflow diagram illustrates the key steps from sample receipt to final data analysis.

Diagram 2: Bioanalytical Workflow for Molindone Quantification Sample 1. Plasma Sample Receipt (Calibrators, QCs, Unknowns) Spike 2. Spike with IS (this compound in Acetonitrile) Sample->Spike Precipitate 3. Protein Precipitation & Centrifugation Spike->Precipitate Extract 4. Supernatant Transfer Precipitate->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Data 6. Data Processing (Analyte/IS Peak Area Ratio) LCMS->Data Result 7. Concentration Determination Data->Result

Caption: High-level overview of the sample analysis process.

LC-MS/MS Method Parameters

The following tables provide typical starting conditions for the chromatographic separation and mass spectrometric detection of Molindone and this compound.[10][11]

Table 2: Liquid Chromatography Parameters

Parameter Condition
LC System UHPLC System
Column C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

Table 3: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Molindone) Q1: 277.2 m/z -> Q3: 176.1 m/z
MRM Transition (this compound) Q1: 285.2 m/z -> Q3: 176.1 m/z
Dwell Time 100 ms
Collision Energy Optimized for specific instrument

| Source Temperature | 500 °C |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Context: Molindone's Mechanism of Action

Understanding the pharmacological target of Molindone provides context for its therapeutic monitoring. Molindone primarily acts as an antagonist at dopamine and serotonin receptors, which is believed to mediate its antipsychotic effects.[3][13][14]

Diagram 3: Molindone's Primary Signaling Pathway Antagonism cluster_Dopamine Dopaminergic Pathway cluster_Serotonin Serotonergic Pathway Molindone Molindone D2R Dopamine D2 Receptor Molindone->D2R S2BR Serotonin 5-HT2B Receptor Molindone->S2BR D2_Signal Postsynaptic Signaling (e.g., cAMP modulation) D2R->D2_Signal D2_Effect Modulation of Psychosis D2_Signal->D2_Effect S2B_Signal Postsynaptic Signaling S2BR->S2B_Signal S2B_Effect Behavioral Modulation S2B_Signal->S2B_Effect

Caption: Molindone's antagonistic effect on key neurotransmitter receptors.

Conclusion

The use of this compound as an internal standard is fundamental to the development of robust, accurate, and precise bioanalytical methods for the quantification of Molindone. Its properties as a stable isotope-labeled analog ensure that it effectively mimics the behavior of the unlabeled drug throughout sample preparation and LC-MS/MS analysis. This co-behavior allows this compound to normalize for procedural variability and matrix-induced ionization effects, which is a critical requirement for regulatory submission and the successful clinical development of Molindone. The methodologies and rationale presented in this guide provide a comprehensive framework for researchers and scientists in the field of drug development.

References

Navigating Research Frontiers: A Technical Guide to the Commercial Availability and Application of Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability of Molindone-d8, a deuterated analog of the antipsychotic agent Molindone. This document outlines its significance in research, particularly in pharmacokinetic and bioanalytical studies, and offers detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to Molindone and the Role of Deuterated Analogs

Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia. It exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the brain. To facilitate advanced research into its pharmacokinetics, metabolism, and therapeutic monitoring, a stable isotope-labeled internal standard is crucial. This compound, in which eight hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical properties are nearly identical to Molindone, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate and precise quantification of the parent drug in complex biological matrices.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers for research purposes. The following table summarizes the available information from prominent vendors. Researchers are advised to visit the suppliers' websites for the most current pricing and availability, as these are subject to change and may require user registration to view.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaPurityAvailable Quantities
LGC Standards This compoundTRC-M4875021189805-13-7C₁₆H₁₆D₈N₂O₂>95% (HPLC)[1]1 mg, 10 mg (Inquire for others)
MedChemExpress This compoundHY-107434S1189805-13-7C₁₆H₁₆D₈N₂O₂99.2%[2]Inquire for details
Simson Pharma Molindone D8M10400101189805-13-7C₁₆H₁₆D₈N₂O₂Certificate of Analysis providedCustom Synthesis
Santa Cruz Biotechnology This compoundsc-2195031189805-13-7C₁₆H₁₆D₈N₂O₂Inquire for detailsInquire for details[3]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Molindone's primary mechanism of action involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs). Specifically, these receptors are coupled to inhibitory G-proteins (Gi). The binding of Molindone to the D2 receptor prevents the binding of dopamine, thereby inhibiting the downstream signaling cascade.

Signaling Pathway of Molindone's Action

The antagonism of the D2 receptor by Molindone initiates the following signaling pathway:

Molindone_Signaling_Pathway cluster_intracellular Intracellular Space Molindone Molindone D2R Dopamine D2 Receptor (GPCR) Molindone->D2R Binds and Blocks Dopamine Dopamine Dopamine->D2R Binding Inhibited Gi_protein Gi Protein (inactive) D2R->Gi_protein Prevents Activation Gi_alpha_GDP Gαi-GDP Gi_beta_gamma Gβγ Gi_alpha_GTP Gαi-GTP (active) Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha_GTP->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP Conversion (Inhibited) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Reduced Phosphorylation

Molindone's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Experimental Protocol: Quantification of Molindone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed protocol for the quantitative analysis of Molindone in human plasma. This compound is utilized as an internal standard to ensure accuracy and precision.

Materials and Reagents
  • Molindone analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is recommended for sample preparation due to its simplicity and efficiency.[2][4][5]

  • Preparation of Working Solutions:

    • Prepare stock solutions of Molindone and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Molindone by serial dilution of the stock solution with 50:50 methanol:water.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

  • Protein Precipitation:

    • To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Molindone: Q1: m/z 277.2 -> Q3: m/z 176.1 (quantifier), m/z 100.1 (qualifier)

    • This compound: Q1: m/z 285.2 -> Q3: m/z 176.1

    • Note: These transitions should be optimized on the specific instrument being used.

  • Key MS Parameters (to be optimized):

    • IonSpray Voltage

    • Nebulizer Gas (GS1) and Turbo Gas (GS2) pressures

    • Curtain Gas (CUR) setting

    • Collision Gas (CAD) pressure

    • Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) for each MRM transition.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound Internal Standard (20 µL) Plasma_Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) & Vortex Add_IS->Protein_Precipitation Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen Stream, 40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution Injection Inject 5 µL into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection (ESI+, MRM) Chromatography->Mass_Spectrometry Integration Peak Area Integration Mass_Spectrometry->Integration Ratio_Calculation Calculate Peak Area Ratio (Molindone / this compound) Integration->Ratio_Calculation Quantification Quantify Molindone Concentration using Calibration Curve Ratio_Calculation->Quantification

Workflow for the Quantification of Molindone in Plasma using LC-MS/MS.

Conclusion

This compound is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its commercial availability from reputable suppliers enables the development and validation of robust and reliable bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide, utilizing this compound as an internal standard, offers a solid foundation for the accurate quantification of Molindone in biological matrices. This, in turn, will facilitate a deeper understanding of its pharmacokinetic profile and contribute to the optimization of its therapeutic use.

References

Stability and Storage of Molindone-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Molindone-d8. The information presented is essential for ensuring the integrity and reliability of this compound in research and development settings. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability-indicating analyses.

Introduction to this compound

This compound is a deuterated analog of Molindone, an antipsychotic medication used in the treatment of schizophrenia. The replacement of eight hydrogen atoms with deuterium can influence the pharmacokinetic profile of the drug, primarily by slowing down its metabolism due to the kinetic isotope effect. This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[1][][3] Consequently, deuterated compounds often exhibit a longer half-life and increased metabolic stability.[1][][4] While this alteration is primarily aimed at improving pharmacokinetic properties, it is also important to understand its impact on the chemical stability and storage requirements of the molecule. The degradation pathways of this compound are expected to be identical to those of Molindone, although the rate of degradation may be slower.

Recommended Storage Conditions

Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on available data for the solid form and in solution.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Note: Data is based on general recommendations for deuterated compounds and available information on this compound.

Forced Degradation and Stability-Indicating Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. The development of a stability-indicating analytical method, typically using Ultra-Performance Liquid Chromatography (UPLC), is crucial to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

Summary of Potential Degradation

While specific quantitative forced degradation data for this compound is not extensively available in the public domain, the following table summarizes the expected susceptibility of Molindone (and by extension, this compound) to various stress conditions based on its chemical structure and findings from related studies.

Table 2: Summary of Forced Degradation Studies on Molindone

Stress ConditionReagents and ConditionsExpected Outcome
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursPotential for degradation
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursPotential for degradation
Oxidation 3% H₂O₂ at room temperature for 24 hoursSignificant degradation expected
Thermal Degradation 105°C for 48 hoursLikely stable
Photodegradation Exposure to UV light (254 nm) and visible lightPotential for degradation
Potential Degradation Pathways

A study on the photocatalytic degradation of Molindone identified six metabolites, which can provide insights into potential oxidative degradation pathways.[5][6] The primary degradation reactions observed were hydroxylation and dehydrogenation.

Below is a DOT script for a diagram illustrating the potential degradation pathways of Molindone.

G Molindone Molindone Hydroxylation Hydroxylation Products Molindone->Hydroxylation O₂ Dehydrogenation Dehydrogenation Products Molindone->Dehydrogenation - H₂ Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Molindone Photolytic_Stress Photolytic Stress (UV/Vis Light) Photolytic_Stress->Molindone

Caption: Potential Degradation Pathways of Molindone.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating UPLC method for this compound.

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid powder of this compound in a hot air oven at 105°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 8 hours and to UV light (254 nm) in a photostability chamber for 24 hours.

Stability-Indicating UPLC Method

A UPLC method is essential for separating this compound from its potential degradation products.

Table 3: UPLC Method Parameters

ParameterSpecification
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile and 10 mM ammonium acetate buffer (pH 5.0) in a gradient elution
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 2 µL
Run Time 10 minutes
Experimental Workflow

The following diagram illustrates the workflow for conducting a comprehensive stability study of this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) Base Base Hydrolysis (0.1M NaOH, 80°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (105°C, solid) Photo Photodegradation (UV/Vis Light) UPLC_Analysis UPLC-UV Analysis Acid->UPLC_Analysis Base->UPLC_Analysis Oxidation->UPLC_Analysis Thermal->UPLC_Analysis Photo->UPLC_Analysis LCMS_Analysis LC-MS/MS for Identification UPLC_Analysis->LCMS_Analysis Quantification Quantify Degradation UPLC_Analysis->Quantification Identification Identify Degradants LCMS_Analysis->Identification Mass_Balance Calculate Mass Balance Quantification->Mass_Balance Identification->Mass_Balance

Caption: Experimental Workflow for this compound Stability Study.

Conclusion

The stability of this compound is a critical factor for its use in research and pharmaceutical development. Adherence to the recommended storage conditions is paramount to prevent degradation. While specific forced degradation data for the deuterated compound is limited, the provided protocols for stress testing and the stability-indicating UPLC method offer a robust framework for its evaluation. The insights from the photocatalytic degradation of Molindone suggest that oxidative pathways are a key consideration for its stability. Further studies focusing on the quantitative analysis of degradation products under various stress conditions will provide a more complete stability profile for this compound.

References

An In-depth Technical Guide to the Core Differences Between Molindone and Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Molindone and its deuterated analog, Molindone-d8. It delves into their chemical properties, pharmacodynamics, and pharmacokinetics, with a special focus on the key distinctions arising from isotopic substitution. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Molindone is an antipsychotic medication belonging to the dihydroindolone class, utilized in the management of schizophrenia.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1] this compound is a deuterated version of Molindone, meaning that eight hydrogen atoms in the morpholine ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution can significantly alter the pharmacokinetic profile of the drug due to the kinetic isotope effect, potentially leading to a longer half-life and modified metabolic pathways.[2][3] This guide will explore these differences in detail.

Chemical and Physical Properties

The fundamental difference between Molindone and this compound lies in their isotopic composition. This seemingly minor alteration at the atomic level can have profound effects on the molecule's metabolic stability.

PropertyMolindoneThis compound
Chemical Formula C₁₆H₂₄N₂O₂C₁₆H₁₆D₈N₂O₂
Molar Mass 276.38 g/mol 284.43 g/mol
Structure 3-Ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)indol-4(5H)-one3-Ethyl-6,7-dihydro-2-methyl-5-((morpholino-d8)methyl)indol-4(5H)-one
Isotopic Substitution None8 Deuterium atoms on the morpholine ring

Pharmacodynamics

Both Molindone and this compound are expected to exhibit the same primary pharmacodynamic properties, as deuteration does not typically alter the drug's affinity for its target receptors. The core mechanism of action for both compounds is the antagonism of the dopamine D2 receptor.

Mechanism of Action

Molindone acts as a potent antagonist at dopamine D2 receptors.[1] The overactivity of dopaminergic pathways is a key hypothesis in the pathophysiology of psychosis, and by blocking these receptors, Molindone helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Receptor Binding Profile

While the primary target is the D2 receptor, Molindone may also interact with other neurotransmitter receptors, though with lower affinity. The receptor binding profile is not expected to differ significantly between Molindone and this compound.

Pharmacokinetics

The most significant differences between Molindone and this compound are anticipated in their pharmacokinetic profiles. The substitution of hydrogen with deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, this increased bond strength can slow down the metabolic process.[2][4]

ParameterMolindoneThis compound (Predicted)Key Differences
Absorption Rapidly absorbed after oral administration.[5]Expected to be similar to Molindone.No significant difference is anticipated in the rate or extent of absorption.
Metabolism Extensively metabolized in the liver, primarily by CYP enzymes.[6]Metabolism is expected to be slower due to the kinetic isotope effect.The stronger C-D bonds in the morpholine ring are less susceptible to enzymatic cleavage, leading to a reduced rate of metabolism.
Half-life Approximately 1.5 - 2 hours.[7][8]Expected to be longer than that of Molindone.Slower metabolism will likely result in a prolonged elimination half-life.
Excretion Primarily excreted as metabolites in urine and feces.[5]The excretion profile may be altered due to differences in metabolite formation.A higher proportion of the parent drug may be excreted unchanged, or the profile of metabolites may differ.

Key Differences: The Impact of Deuteration

The strategic replacement of hydrogen with deuterium in this compound is designed to leverage the kinetic isotope effect to improve the drug's pharmacokinetic properties.

Potential Advantages of this compound:

  • Improved Half-Life: A longer half-life could allow for less frequent dosing, potentially improving patient compliance.

  • Reduced Metabolic Load: Slower metabolism may lead to a lower concentration of metabolites, some of which could be associated with adverse effects.

  • Increased Exposure: A reduced first-pass metabolism could lead to higher systemic exposure of the active drug.

  • More Predictable Pharmacokinetics: Reduced inter-individual variability in metabolism could lead to more predictable drug levels among patients.

Experimental Protocols

While specific experimental protocols for a head-to-head comparison of Molindone and this compound are not publicly available, the following outlines standard methodologies that would be employed in such a study.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Molindone and this compound in liver microsomes.

Methodology:

  • Incubate Molindone and this compound separately with human liver microsomes (or microsomes from other species of interest) and a NADPH-generating system at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the remaining parent compound concentration in each sample using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[9][10]

  • Calculate the in vitro half-life and intrinsic clearance for both compounds.

Pharmacokinetic Study in Animal Models

Objective: To compare the in vivo pharmacokinetic profiles of Molindone and this compound.

Methodology:

  • Administer equivalent doses of Molindone and this compound (e.g., orally or intravenously) to separate groups of laboratory animals (e.g., rats or mice).

  • Collect blood samples at predetermined time points post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract the drugs from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the plasma concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.

Signaling Pathway and Visualization

The antipsychotic effects of Molindone are mediated through its antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of Molindone to the D2 receptor inhibits downstream signaling cascades that are typically activated by dopamine.

Dopamine D2 Receptor Signaling Pathway

D2R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Molindone Molindone / this compound Molindone->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Phosphorylates (Modulates) PP1 Protein Phosphatase-1 (PP1) DARPP32->PP1 Inhibits PP1->Neuronal_Activity Dephosphorylates (Modulates)

Caption: Dopamine D2 receptor signaling pathway antagonized by Molindone.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_compounds Test Compounds Microsomes Liver Microsome Incubation LCMS_vitro LC-MS/MS Analysis Microsomes->LCMS_vitro Metabolic_Stability Determine Metabolic Stability (Half-life, Intrinsic Clearance) LCMS_vitro->Metabolic_Stability Comparative_Analysis Comparative Analysis of Molindone vs. This compound Metabolic_Stability->Comparative_Analysis Animal_Dosing Animal Dosing (e.g., Rats) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Sample Preparation Blood_Sampling->Plasma_Analysis LCMS_vivo LC-MS/MS Analysis Plasma_Analysis->LCMS_vivo PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, Half-life) LCMS_vivo->PK_Analysis PK_Analysis->Comparative_Analysis Molindone Molindone Molindone->Microsomes Molindone->Animal_Dosing Molindone_d8 This compound Molindone_d8->Microsomes Molindone_d8->Animal_Dosing

Caption: Workflow for comparing Molindone and this compound.

Conclusion

The primary distinction between Molindone and this compound lies in the isotopic substitution of hydrogen with deuterium, which is anticipated to significantly alter the pharmacokinetic profile of the latter. While their pharmacodynamic actions at the dopamine D2 receptor are expected to be identical, this compound is predicted to have a slower rate of metabolism and a longer half-life. These modifications could translate into a more favorable clinical profile with improved dosing regimens and potentially a better safety profile. Further non-clinical and clinical studies are necessary to definitively characterize the comparative pharmacology of these two compounds. This guide provides a foundational understanding for researchers and developers interested in the therapeutic potential of deuterated antipsychotics.

References

Methodological & Application

Application Note: Quantitative Analysis of Molindone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the quantification of Molindone in human plasma using its deuterated internal standard, Molindone-d8, is a critical tool for pharmacokinetic studies and clinical monitoring. This document provides a detailed protocol for the development and validation of such a method, tailored for researchers, scientists, and drug development professionals.

Introduction

Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia.[1] Accurate and reliable quantification of Molindone in biological matrices like human plasma is essential for therapeutic drug monitoring and pharmacokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[2]

This application note details a robust and reproducible LC-MS/MS method for the determination of Molindone in human plasma. The method utilizes this compound, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and injection.[3] The protocol covers sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

  • Analytes: Molindone hydrochloride (analytical standard)[1], this compound (internal standard)[3][4]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water.

  • Matrix: Drug-free human plasma (K2-EDTA).

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.[5]

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 50 x 2.1 mm, 1.9 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 10 | | | 5.0 | 10 |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3500 V[6]
Vaporizer Temperature 350 °C[7]
Sheath Gas 50 arbitrary units[7]
Auxiliary Gas 10 arbitrary units[7]
Sweep Gas 0 arbitrary units[7]

| Data Acquisition | Selected Reaction Monitoring (SRM) |

Table 3: SRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Molindone 277.2 100.1 20

| This compound | 285.2 | 100.1 | 20 |

Rationale for SRM Transitions: The protonated molecular ion for Molindone [M+H]⁺ is observed at m/z 277.2.[6] A primary fragmentation event involves the detachment of the methylmorpholine moiety, resulting in a highly abundant product ion at m/z 100.1.[6] this compound, with eight deuterium atoms, has a precursor ion at m/z 285.2. Assuming the deuterium labels are on the main ring structure, the same non-deuterated methylmorpholine fragment (m/z 100.1) is expected, making it a suitable and specific transition for the internal standard.

Protein precipitation is a straightforward and effective method for extracting drugs from plasma samples.[5]

  • Thaw: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquot: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:Water) to each tube.

  • Vortex: Briefly vortex mix the samples.

  • Precipitate: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[5]

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject the prepared sample into the LC-MS/MS system for analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Aliquot 100 µL Human Plasma spike 2. Spike with 25 µL This compound (IS) plasma->spike precipitate 3. Add 300 µL Ice-Cold Acetonitrile spike->precipitate vortex 4. Vortex Mix (1 min) precipitate->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant to Vial/Plate centrifuge->transfer lcms 7. LC-MS/MS Analysis transfer->lcms data 8. Data Processing & Quantification lcms->data

Caption: Workflow for Molindone quantification in plasma.

  • Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with known concentrations of Molindone. A typical range is 0.1 to 100 ng/mL.[8][9]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 30, and 80 ng/mL).

Results and Data Presentation

The performance of the method should be evaluated according to standard bioanalytical method validation guidelines.[10] Key parameters include linearity, sensitivity, accuracy, precision, and matrix effect.

Table 4: Method Performance Summary (Expected Results)

Parameter Result Acceptance Criteria
Linearity Range 0.1 - 100 ng/mL r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL Accuracy: 80-120%, Precision: ≤20% RSD
Intra-day Precision (RSD%) ≤ 3.5% ≤ 15% RSD (≤20% at LLOQ)
Inter-day Precision (RSD%) ≤ 3.0% ≤ 15% RSD (≤20% at LLOQ)
Accuracy (RE%) -5.0% to 4.5% Within ±15% (±20% at LLOQ)
Matrix Effect Minimal IS-normalized factor within acceptable limits

| Recovery | > 85% | Consistent and reproducible |

Note: The performance data in Table 4 are representative values based on similar validated methods for Molindone and serve as a target for method development.[8][9]

G cluster_input Input Sample cluster_process Analytical Process cluster_output Output Data Mol Molindone (Analyte) LC LC Separation (Retention Time) Mol->LC IS This compound (Internal Standard) IS->LC MS1 MS Q1 (Precursor Ion Selection) LC->MS1 Co-elution MS2 MS Q2 (Fragmentation - CID) MS1->MS2 m/z 277.2 m/z 285.2 MS3 MS Q3 (Product Ion Selection) MS2->MS3 Collision Cell Ratio Peak Area Ratio (Analyte / IS) MS3->Ratio m/z 100.1 Quant Concentration (via Calibration Curve) Ratio->Quant

Caption: Principle of IS-based quantification by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable protocol for the quantification of Molindone in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical and pharmacokinetic research. This application note serves as a comprehensive guide for implementing this method in a bioanalytical laboratory.

References

Application Note: Quantification of Molindone in Human Plasma using a Validated LC-MS/MS Method with Molindone-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Molindone in human plasma. The assay utilizes Molindone-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved via multiple reaction monitoring (MRM) in positive ion mode. The method was validated over a linear range of 0.100 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Molindone is an antipsychotic medication used in the management of schizophrenia.[1] Accurate and reliable quantification of Molindone in human plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.

This application note provides a comprehensive protocol for the quantification of Molindone in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Molindone hydrochloride (Reference Standard)

  • This compound hydrochloride (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[2]

LC-MS/MS Method

A summary of the liquid chromatography and mass spectrometry conditions is provided in the tables below.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Zorbax Extend C18, 100 x 2.1 mm, 3.5 µm[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 100% Methanol[2]
Gradient Linear gradient from 20% to 95% B over 5 minutes[2]
Flow Rate 0.20 mL/min[2]
Injection Volume 30 µL[2]
Column Temperature Ambient
Run Time Approximately 18 minutes[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[2]
Source Temperature Not Specified
MRM Transitions See Table 3

Table 3: MRM Transitions for Molindone and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Molindone 277.2100.1150Optimized
This compound 285.2108.1150Optimized

Note: Collision energy should be optimized for the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Molindone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Molindone stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.100, 0.250, 0.500, 1.00, 2.50, 5.00, 10.0, 50.0, and 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

Sample Preparation Protocol

The following protocol describes a protein precipitation method for the extraction of Molindone from human plasma.

  • Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each tube (except for double blank samples) and vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A and 20% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.

Table 4: Method Validation Parameters and Expected Results

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Curve Range -0.100 - 100 ng/mL[3][4]
Lower Limit of Quantification (LLOQ) Accuracy within ±20%, Precision ≤ 20%0.100 ng/mL
Intra-day and Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Intra-day and Inter-day Accuracy (%Bias) Within ±15% (±20% for LLOQ)Within ±10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor within acceptable limitsMinimal matrix effects observed
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable under typical laboratory conditions

Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is ppt Add 200 µL Acetonitrile (Protein Precipitation) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for Molindone-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone is an antipsychotic medication used in the treatment of schizophrenia. Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Molindone. To ensure the accuracy and precision of such studies, a stable isotope-labeled internal standard is essential. Molindone-d8, a deuterated analog of Molindone, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Molindone, but its increased mass allows for clear differentiation in mass spectrometric detection, correcting for variations during sample preparation and analysis.

This document provides a detailed protocol for the use of this compound in pharmacokinetic studies of Molindone, including sample preparation, LC-MS/MS analysis, and data interpretation.

Pharmacokinetic Profile of Molindone

Molindone is readily absorbed after oral administration, with peak plasma concentrations (Tmax) typically observed around 1.1 to 1.5 hours.[1][2] The elimination half-life of the parent drug is relatively short, approximately 2 hours.[2] However, the pharmacological effect is much longer, lasting 24-36 hours, which is attributed to the presence of active metabolites. The drug is extensively metabolized in the liver, with at least 36 recognized metabolites.

Table 1: Pharmacokinetic Parameters of Oral Molindone in Humans

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1.1 - 1.5 hours[1][2]
Elimination Half-Life (t½) ~2 hours[2]
Duration of Action 24 - 36 hours
Metabolism Hepatic
Primary Excretion Urine and Feces

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a validated method for the quantification of Molindone in human plasma using this compound as an internal standard.

1. Sample Preparation: Supported Liquid Extraction (SLE)

Supported liquid extraction is a high-throughput and efficient method for extracting analytes from biological matrices.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution (in methanol)

    • 2% Ammonium hydroxide solution

    • Ethyl acetate

    • Supported Liquid Extraction (SLE) 96-well plate or cartridges

    • Plate sealer

    • 96-well collection plate

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Procedure:

    • Thaw plasma samples and vortex to ensure homogeneity.

    • Spike a known volume of plasma (e.g., 100 µL) with a small volume of this compound internal standard solution.

    • Add an equal volume of 2% ammonium hydroxide to the plasma sample to adjust the pH and disrupt protein binding.

    • Load the pre-treated plasma sample onto the SLE plate/cartridge.

    • Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent material.

    • Allow the sample to adsorb for 5-10 minutes.

    • Place a clean 96-well collection plate underneath the SLE plate.

    • Add the elution solvent (e.g., ethyl acetate) to the SLE plate and allow it to percolate through the sorbent by gravity or with a gentle vacuum. A second elution step can be performed to maximize recovery.

    • Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a known volume of reconstitution solution.

    • Seal the collection plate and vortex thoroughly before placing it in the autosampler for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A standard reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm), is suitable for non-chiral separation.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to ensure good separation from endogenous matrix components.

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor and product ion transitions for Molindone and this compound need to be optimized on the specific mass spectrometer being used. Based on the molecular weight of Molindone (276.38 g/mol ), the protonated molecule [M+H]+ would be m/z 277.4. For this compound, the [M+H]+ would be m/z 285.4. Fragmentation of the morpholine moiety is a likely product ion.

    • Example Transitions (to be optimized):

      • Molindone: Precursor Ion (Q1): 277.4 m/z; Product Ion (Q3): To be determined experimentally (a common fragment is often around 100 m/z corresponding to the morpholinomethyl cation).

      • This compound: Precursor Ion (Q1): 285.4 m/z; Product Ion (Q3): To be determined experimentally.

    • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum signal intensity.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC System UHPLC
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized for separation
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization ESI+
Scan Mode MRM
Molindone Transition 277.4 -> [Product Ion]
This compound Transition 285.4 -> [Product Ion]

Data Presentation and Analysis

Quantitative data from pharmacokinetic studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 3: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by IS
Stability (Freeze-thaw, bench-top, long-term) Analyte stable under tested conditions

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound.

G cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Processing a Subject Recruitment & Consent b Molindone Administration (Oral) a->b c Timed Blood Sampling b->c d Plasma Separation c->d e Spiking with this compound (IS) d->e f Supported Liquid Extraction (SLE) e->f g LC-MS/MS Analysis f->g h Quantification of Molindone g->h i Pharmacokinetic Modeling h->i j Pharmacokinetic Profile Determination i->j Results & Interpretation

Pharmacokinetic study workflow using this compound.
Signaling Pathway

Molindone primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors. The diagram below illustrates this signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Binds gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (Reduced Neuronal Excitability) pka->response Phosphorylates targets leading to molindone Molindone molindone->d2r Antagonizes (Blocks Binding)

Molindone's antagonism of the Dopamine D2 receptor signaling pathway.

References

Preparation of Molindone-d8 Stock and Working Solutions for Use as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molindone is an antipsychotic medication used in the management of schizophrenia.[1] In quantitative bioanalysis, such as pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results with liquid chromatography-mass spectrometry (LC-MS). Molindone-d8, a deuterated analog of Molindone, serves as an ideal internal standard as it shares similar physicochemical properties with the analyte but is distinguishable by its mass. This document provides a detailed protocol for the preparation of this compound stock and working solutions.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 3-Ethyl-1,5,6,7-tetrahydro-2-methyl-5-[4-(morpholinyl-d8)methyl]-4H-indol-4-one
Molecular Formula C₁₆H₁₆D₈N₂O₂
Molecular Weight 284.42 g/mol
CAS Number 1189805-13-7
Appearance Solid
Purity >95% (HPLC)
Storage (Solid) +4°C

Source: LGC Standards[2]

Experimental Protocols

Materials and Reagents
  • This compound (neat powder)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (DMSO, HPLC or LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

Procedure:

  • Allow the container of this compound neat powder to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 1 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a 1 mL amber glass volumetric flask.

  • Add approximately 0.8 mL of methanol to the volumetric flask.

  • Vortex the flask for 30 seconds to dissolve the powder. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Once completely dissolved, bring the solution to the final volume of 1 mL with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a clearly labeled amber glass vial for storage.

Preparation of Intermediate and Working Solutions

Intermediate and working solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be optimized based on the specific requirements of the analytical method, such as the expected analyte concentration range and the sensitivity of the mass spectrometer.

Example Preparation of a 1 µg/mL Working Solution:

  • Prepare an intermediate stock solution of 10 µg/mL by diluting 10 µL of the 1 mg/mL primary stock solution to 1 mL with methanol in a volumetric flask.

  • Prepare the 1 µg/mL working solution by diluting 100 µL of the 10 µg/mL intermediate stock solution to 1 mL with the appropriate solvent (e.g., 50:50 methanol:water).

The final concentration of the internal standard in the analytical sample is typically in the low ng/mL range. For instance, in a method for the analysis of antipsychotics, a final internal standard concentration of 5 ng/mL was used.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of this compound solutions.

Table 1: Recommended Solvents and Storage Conditions

Solution TypeRecommended Solvent(s)Storage TemperatureShort-Term Stability (at RT)Long-Term Stability
Stock Solution Methanol, Acetonitrile, DMSO-20°C or -80°CUp to 24 hoursUp to 6 months at -20°C
Working Solutions Methanol, Acetonitrile, Water with organic modifier2-8°CUp to 1 weekUp to 1 month

Table 2: Example Concentrations for Stock and Working Solutions

SolutionConcentrationPurpose
Primary Stock Solution 1 mg/mLHigh-concentration stock for long-term storage and preparation of dilutions.
Intermediate Stock Solution 10 µg/mLIntermediate dilution for ease of preparing working solutions.
Working Solution 0.1 - 1 µg/mLUsed for spiking into calibration standards, quality controls, and unknown samples.
Final Concentration in Sample 1 - 100 ng/mLThe final concentration of the internal standard in the sample ready for injection. A typical range for similar antipsychotics is 0.100-100 ng/ml.[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the preparation of this compound solutions and the logical relationship of its use in a typical bioanalytical workflow.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Dissolve in Solvent Dissolve in Solvent Weigh this compound->Dissolve in Solvent Vortex/Sonicate Vortex/Sonicate Dissolve in Solvent->Vortex/Sonicate Adjust to Final Volume Adjust to Final Volume Vortex/Sonicate->Adjust to Final Volume Store Stock Solution Store Stock Solution Adjust to Final Volume->Store Stock Solution Stock Solution Stock Solution Store Stock Solution->Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Prepare Working Solution Prepare Working Solution Serial Dilution->Prepare Working Solution Store Working Solution Store Working Solution Prepare Working Solution->Store Working Solution Spike into Samples Spike into Samples Store Working Solution->Spike into Samples

Figure 1. Workflow for the preparation of this compound stock and working solutions.

G cluster_0 Sample Preparation Biological Sample Biological Sample Spiking Spiking Biological Sample->Spiking Calibration Standards Calibration Standards Calibration Standards->Spiking Quality Controls Quality Controls Quality Controls->Spiking This compound Working Solution This compound Working Solution This compound Working Solution->Spiking Extraction Extraction Spiking->Extraction Analysis by LC-MS Analysis by LC-MS Extraction->Analysis by LC-MS Data Processing Data Processing Analysis by LC-MS->Data Processing Concentration Determination Concentration Determination Data Processing->Concentration Determination

Figure 2. Integration of this compound in a bioanalytical workflow.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock and working solutions. Adherence to these procedures, including proper storage and handling, is essential for maintaining the integrity of the internal standard and ensuring the accuracy and reliability of quantitative analytical methods. The provided concentration ranges and solvent recommendations serve as a starting point and should be optimized for the specific analytical method being developed.

References

Application Notes: The Role of Molindone-d8 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Molindone is an antipsychotic medication primarily used in the management of schizophrenia[1]. It functions as a dopamine D2 receptor antagonist, which helps in mitigating the positive symptoms of psychosis such as hallucinations and delusions[2][3]. Additionally, it demonstrates antagonism at serotonin 5-HT2B receptors[1][2][4]. Therapeutic Drug Monitoring (TDM) of Molindone is crucial for optimizing clinical outcomes by ensuring that drug concentrations are within the therapeutic window, thereby maximizing efficacy while minimizing dose-dependent adverse effects like extrapyramidal symptoms and tardive dyskinesia.

The Utility of Molindone-d8 as an Internal Standard In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement. This compound, a stable isotope-labeled (SIL) version of Molindone, is the ideal internal standard for this purpose[5].

The use of a SIL-IS like this compound is based on the principle of isotope dilution mass spectrometry. Because this compound is chemically identical to Molindone, it co-elutes chromatographically and exhibits the same ionization efficiency and behavior during sample extraction and analysis[6]. However, it is distinguishable by the mass spectrometer due to the mass difference imparted by the eight deuterium atoms[5]. This allows this compound to compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantification[7]. Deuteration can improve the pharmacokinetic profiles of drugs and is a common strategy in drug development and analysis[6][8].

Molindone's Mechanism of Action

The primary therapeutic effect of Molindone is achieved through its antagonist activity at postsynaptic dopamine D2 receptors and serotonin 5-HT2B receptors in the central nervous system. By blocking these receptors, Molindone inhibits the downstream signaling typically initiated by dopamine and serotonin, which is often hyperactive in psychotic disorders.[2][4][9]

Molindone_Mechanism Molindone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine / Serotonin Release neurotransmitter presynaptic->neurotransmitter D2_receptor Dopamine D2 Receptor downstream Reduced Downstream Signaling (Therapeutic Effect) D2_receptor->downstream Signal Transduction HT2B_receptor Serotonin 5-HT2B Receptor HT2B_receptor->downstream Signal Transduction molindone Molindone molindone->D2_receptor Blocks molindone->HT2B_receptor Blocks neurotransmitter->D2_receptor Binds neurotransmitter->HT2B_receptor Binds

Caption: Molindone blocks D2 and 5-HT2B receptors, inhibiting neurotransmitter signaling.

Protocol: Quantification of Molindone in Human Plasma

This protocol describes a general method for the quantitative analysis of Molindone in human plasma using this compound as an internal standard via LC-MS/MS.

1. Materials and Reagents

  • Molindone reference standard

  • This compound internal standard[5]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Molindone and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Molindone primary stock with 50:50 methanol/water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 500 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma (calibrator, QC, or unknown) into the appropriate tubes.

  • Add 300 µL of the Internal Standard Working Solution (in acetonitrile) to each tube. This step precipitates plasma proteins and adds the IS simultaneously.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for quantifying drugs in biological matrices.[10][11] The following are example parameters that must be optimized for the specific instrumentation used.

Parameter Example Condition
LC System UPLC/HPLC System
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Linear gradient from 20% to 95% Mobile Phase B over 4 minutes, followed by re-equilibration.[10]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 1: Example Liquid Chromatography Conditions.

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) Dwell Time (ms)
Molindone277.2100.125100
This compound285.2108.125100

Table 2: Example Mass Spectrometer MRM Parameters. Note: These values are illustrative and require empirical optimization.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (Molindone peak area / this compound peak area) against the nominal concentration of the prepared calibrators.

  • Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Calculate the concentration of Molindone in the QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Therapeutic Drug Monitoring Workflow

The overall process for TDM using this compound involves several sequential steps, from patient sample acquisition to the final concentration report, which informs clinical decisions.

TDM_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical A 1. Patient Sample Collection (Plasma) B 2. Sample Accessioning & Logging A->B C 3. Addition of This compound (IS) B->C D 4. Sample Preparation (Protein Precipitation) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Peak Integration) E->F G 7. Quantification using Calibration Curve F->G H 8. Data Review & Report Generation G->H I Clinical Decision (Dose Adjustment) H->I

Caption: Standard workflow for Molindone therapeutic drug monitoring using LC-MS/MS.

References

Application Notes and Protocols for Molindone Sample Extraction Using Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Molindone from biological matrices, primarily human plasma, utilizing Molindone-d8 as an internal standard. The following methods are described: Supported Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP). These techniques are suitable for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Molindone is an antipsychotic medication used in the treatment of schizophrenia. Accurate quantification of Molindone in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the bioanalytical method by compensating for variability in sample preparation and instrument response.

This guide offers detailed protocols for three common sample extraction techniques, along with expected performance data to aid researchers in selecting and implementing the most appropriate method for their specific needs.

Supported Liquid-Liquid Extraction (LLE)

Supported Liquid-Liquid Extraction is a variation of traditional LLE that utilizes a solid support material impregnated with an aqueous phase. This technique offers the benefits of LLE, such as high recovery and clean extracts, in a more streamlined and automatable 96-well plate format.

Application Note

This LLE method is adapted from a validated assay for the determination of Molindone enantiomers in human plasma and is suitable for high-throughput analysis.[1] The use of this compound as an internal standard will correct for any potential variability during the extraction process. This method is expected to provide clean extracts with minimal matrix effects, leading to high accuracy and precision.

Experimental Protocol

Materials:

  • Human plasma containing Molindone

  • This compound internal standard (IS) solution (in methanol or acetonitrile)

  • Supported Liquid Extraction (SLE) 96-well plate

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Methanol

  • Water

  • Formic acid

  • 96-well collection plate

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample in a 96-well plate, add 20 µL of this compound internal standard solution.

    • Add 100 µL of water and vortex to mix.

  • Extraction:

    • Load the pre-treated sample onto the SLE 96-well plate.

    • Apply a brief vacuum pulse to initiate the flow of the sample into the support material.

    • Allow the sample to absorb for 5 minutes.

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to flow through under gravity for 5 minutes.

    • Apply a final vacuum pulse to collect the remaining extract.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial or a 96-well plate for LC-MS/MS analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Pre-treatment cluster_extraction Supported Liquid Extraction cluster_post Post-Extraction plasma 100 µL Plasma is Add 20 µL this compound IS plasma->is water Add 100 µL Water is->water vortex1 Vortex water->vortex1 load Load onto SLE Plate vortex1->load absorb Absorb for 5 min load->absorb elute Elute with 1 mL MTBE absorb->elute collect Collect Eluate elute->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

Caption: Workflow for Supported Liquid-Liquid Extraction of Molindone.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective sample preparation technique that can effectively remove interfering matrix components and concentrate the analyte of interest. The choice of sorbent is critical for achieving optimal recovery and purity. For a basic compound like Molindone, a mixed-mode cation exchange polymer is a suitable choice.

Application Note

This protocol provides a representative SPE method for the extraction of Molindone from plasma using a mixed-mode cation exchange sorbent. While a specific published method for Molindone using this exact protocol was not identified, this procedure is based on established principles for the extraction of similar basic and antipsychotic drugs from biological matrices.[2] The use of this compound as an internal standard is crucial for ensuring accurate quantification. This method is expected to yield very clean extracts and high recovery.

Experimental Protocol

Materials:

  • Human plasma containing Molindone

  • This compound internal standard (IS) solution (in methanol or acetonitrile)

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol

  • Water

  • Ammonium hydroxide

  • Formic acid

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 20 µL of this compound internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid or 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable mobile phase.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma 200 µL Plasma is Add 20 µL this compound IS plasma->is acid Add 200 µL 4% H3PO4 is->acid vortex1 Vortex & Centrifuge acid->vortex1 condition Condition SPE Cartridge load Load Sample condition->load wash1 Wash with Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

Caption: Workflow for Solid-Phase Extraction of Molindone.

Protein Precipitation (PP)

Protein precipitation is a simple and rapid method for sample clean-up. It is particularly useful for high-throughput screening applications where speed is more critical than achieving the cleanest possible extract.

Application Note

This protocol describes a straightforward protein precipitation method using acetonitrile, which is effective for the extraction of Molindone from plasma.[3] While this method is fast and requires minimal resources, it may result in higher matrix effects compared to LLE or SPE. The use of this compound as an internal standard is essential to mitigate the impact of these matrix effects on the accuracy of quantification.

Experimental Protocol

Materials:

  • Human plasma containing Molindone

  • This compound internal standard (IS) solution (in acetonitrile)

  • Acetonitrile (ice-cold)

  • Centrifuge

  • 96-well collection plate or microcentrifuge tubes

Procedure:

  • Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or new microcentrifuge tubes, being careful not to disturb the protein pellet.

  • Analysis:

    • The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

Protein Precipitation Workflow Diagram

PP_Workflow cluster_prep Protein Precipitation cluster_separation Separation cluster_analysis Analysis plasma 100 µL Plasma is Add 20 µL this compound IS plasma->is acetonitrile Add 300 µL Acetonitrile is->acetonitrile vortex Vortex acetonitrile->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Workflow for Protein Precipitation of Molindone.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes typical performance characteristics for the described extraction techniques for Molindone and other antipsychotic drugs. The inclusion of this compound as an internal standard is expected to yield excellent precision and accuracy for all methods.

ParameterSupported Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Recovery (%) > 85%[1]62 - 92%[4]> 90%[5]
Precision (%RSD) < 5%[1]< 11%[4]< 10%[5]
Accuracy (%RE) < 6%[1]< 15%[4]< 15%[5]
Matrix Effect Low to ModerateLowModerate to High
Throughput High (96-well format)Medium to HighVery High
Selectivity HighVery HighLow
Cost per Sample ModerateHighLow
Automation Potential HighHighHigh

Data presented are representative values from literature for Molindone or similar antipsychotic compounds and may vary depending on the specific laboratory conditions and instrumentation.

Conclusion

The choice of sample extraction technique for Molindone analysis depends on the specific requirements of the study.

  • Supported Liquid-Liquid Extraction offers a good balance of high recovery, clean extracts, and high throughput, making it suitable for many bioanalytical applications.

  • Solid-Phase Extraction provides the highest selectivity and cleanest extracts, which is ideal for methods requiring the lowest limits of quantification and minimal matrix effects.

  • Protein Precipitation is the simplest and fastest method, making it well-suited for high-throughput screening and early discovery studies where speed is a primary consideration.

In all cases, the use of This compound as an internal standard is strongly recommended to ensure the development of a robust and reliable quantitative bioanalytical method.

References

Application Note: High-Throughput Forensic Toxicology Screening of Molindone using a Validated LC-MS/MS Method with Molindone-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the antipsychotic drug Molindone in human whole blood. The method utilizes a simple and efficient sample preparation protocol followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Molindone-d8, ensures high accuracy and precision, making this method suitable for routine forensic toxicology screening. The described protocol provides a linear response across a forensically relevant concentration range and has been developed to meet the rigorous demands of medico-legal investigations.

Introduction

Molindone is a dihydroindolone derivative classified as a typical antipsychotic agent used in the management of schizophrenia.[1] Its mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the brain.[1][2][3] In forensic toxicology, the accurate and reliable quantification of Molindone in biological specimens is crucial for assessing compliance, identifying potential overdose, and investigating drug-facilitated crimes.

LC-MS/MS has become the gold standard for toxicological analysis due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating matrix effects, compensating for variability in sample preparation, and ensuring the accuracy of quantitative results.[3] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Molindone in whole blood, utilizing this compound as the internal standard.

Experimental Protocol

Materials and Reagents
  • Molindone standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human whole blood (drug-free)

  • Deionized water

Sample Preparation: Protein Precipitation
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of blank whole blood, calibrator, quality control sample, or unknown specimen.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes
MS System SCIEX QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Molindone 277.2124.1 (Quantifier)25
277.298.1 (Qualifier)35
This compound 285.2132.125

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this method based on typical validation results for similar antipsychotic drug assays.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Molindone1 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 10< 1590 - 110
Medium50< 10< 1590 - 110
High400< 10< 1590 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Molindone> 8590 - 115

Table 4: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Molindone0.51

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample (100 µL) add_is Add this compound (10 µL) sample->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Molindone analysis.

signaling_pathway cluster_quantification Quantitative Analysis Logic molindone Molindone (Analyte) Response varies with matrix effects and recovery ratio Calculate Response Ratio (Molindone / this compound) molindone->ratio molindone_d8 This compound (Internal Standard) Experiences similar matrix effects and recovery molindone_d8->ratio calibration Compare to Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Accurate Concentration of Molindone calibration->concentration

Caption: Logic of internal standard use in quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the forensic toxicology screening of Molindone in whole blood. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for analytical variability. This method is well-suited for implementation in forensic laboratories for routine casework.

References

Application Note: High-Performance Chromatographic Separation and Quantification of Molindone and Molindone-d8 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the antipsychotic drug Molindone and its stable isotope-labeled internal standard, Molindone-d8. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in research and clinical settings.

Molindone is a dopamine D2 receptor antagonist used in the treatment of schizophrenia.[1][2] For accurate quantification in biological matrices, a stable isotope-labeled internal standard (IS) like this compound is essential to compensate for variability in sample preparation and instrument response.[3][4][5] This protocol provides a validated approach for their effective chromatographic separation and detection.

Experimental Protocols

ComponentSpecifications
LC System Ultra-High Performance Liquid Chromatography (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Analytical Column Phenyl-Hexyl stationary phase (50 x 2.1 mm, 1.9 µm) or equivalent C18 column[6][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Standards Molindone Hydrochloride (USP Reference Standard), this compound[8]
Reagents HPLC-grade Methanol, Formic Acid, and Water
Sample Matrix Human Plasma/Serum

Effective separation is achieved using a gradient elution method. The parameters listed below provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Phenyl-Hexyl (50 x 2.1 mm, 1.9 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min[4]
Gradient Elution Start at 20% B, linear gradient to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min.
Total Run Time ~5 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V[7]
Source Temperature 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)
Molindone Transition Q1: 277.2 m/z → Q3: 176.1 m/z (To be optimized)
This compound Transition Q1: 285.2 m/z → Q3: 184.1 m/z (To be optimized)

Note: MRM transitions are predicted based on molecular weights and common fragmentation patterns and require empirical optimization on the specific mass spectrometer.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Molindone and this compound in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma/serum sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 150 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Data Presentation

The method is validated according to established guidelines to ensure reliability.[9]

Table 3: Quantitative Performance Characteristics

ParameterResult
Retention Time (Molindone) Approx. 2.5 min
Retention Time (this compound) Approx. 2.5 min
Linearity Range 0.100 - 100 ng/mL[10]
Correlation Coefficient (r²) > 0.999[6]
Intra-day Precision (RSD%) ≤ 3.4%[10]
Inter-day Precision (RSD%) ≤ 2.6%[10]
Accuracy (Relative Error %) Within ± 5.0%[10]
Resolution (Analyte/IS) Co-eluting but resolved by mass

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample handling to final data analysis.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Collect Plasma/Serum Sample Spike 2. Spike with this compound (IS) Sample->Spike Precipitate 3. Protein Precipitation (Methanol) Spike->Precipitate Centrifuge 4. Centrifuge to Pellet Debris Precipitate->Centrifuge Transfer 5. Transfer Supernatant to Vial Centrifuge->Transfer LC_MS 6. UHPLC-MS/MS Analysis Transfer->LC_MS Integration 7. Peak Integration & Ratio Calculation LC_MS->Integration Quantification 8. Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Molindone and this compound analysis.

This application note provides a comprehensive framework for the chromatographic separation and quantification of Molindone using this compound as an internal standard. The detailed LC-MS/MS protocol, combined with a simple and efficient sample preparation procedure, offers a reliable method for researchers and drug development professionals.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Molindone-d8 in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Molindone-d8 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor signal intensity of this compound?

A1: Poor signal intensity for deuterated standards like this compound often stems from ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte. Other common causes include suboptimal ion source parameters, inappropriate mobile phase composition, and the "deuterium isotope effect," which can cause a slight chromatographic separation between Molindone and this compound, leading to differential ionization suppression.

Q2: Should I use positive or negative ionization mode for this compound analysis?

A2: Molindone, being a basic compound with nitrogen atoms, is most effectively ionized in positive ion mode via protonation. The protonated molecule, [M+H]⁺, is readily formed and provides a stable precursor ion for MS/MS analysis.

Q3: What are the expected precursor and product ions for this compound?

A3: For this compound, the expected precursor ion in positive ESI mode is [M+H]⁺ at m/z 285.2. A common fragmentation pathway involves the loss of the methylmorpholine moiety, resulting in a product ion at m/z 108.1. Another potential fragmentation can lead to a product ion at m/z 70.1, corresponding to the 2-(methylamino)prop-2-en-1-ylium ion. It is crucial to optimize collision energy to achieve the most stable and intense product ion for quantification.

Q4: Can the mobile phase composition affect the signal intensity of this compound?

A4: Absolutely. The mobile phase pH and additives play a critical role in ionization efficiency. For basic compounds like Molindone, an acidic mobile phase (e.g., using formic acid or ammonium formate) is generally recommended to promote protonation and enhance signal intensity.[1][2] Using buffers can also improve peak shape.[2]

Q5: How can I confirm if ion suppression is the cause of my low signal?

A5: A post-column infusion experiment is a standard method to diagnose ion suppression.[3] Infuse a standard solution of this compound at a constant rate into the LC eluent post-column and inject a blank matrix sample. A dip in the baseline signal at the retention time of interest indicates the presence of co-eluting matrix components that are suppressing the ionization of your analyte.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is one of the most common challenges encountered in mass spectrometry.[4] The following steps provide a systematic approach to troubleshooting this issue.

Troubleshooting Workflow:

cluster_ms MS Checks cluster_lc LC Checks cluster_sample Sample Checks start Start: Poor this compound Signal check_ms 1. Verify Mass Spectrometer Performance start->check_ms check_lc 2. Assess LC System and Method check_ms->check_lc MS OK ms1 Tune and Calibrate Instrument check_ms->ms1 check_sample 3. Evaluate Sample Preparation check_lc->check_sample LC OK lc1 Check for Leaks and Correct Flow Rate check_lc->lc1 optimize_ms 4. Optimize MS Parameters check_sample->optimize_ms Sample OK sample1 Analyze a Fresh, Simple Standard check_sample->sample1 resolve Resolved optimize_ms->resolve Signal Improved ms2 Check for Stable ESI Spray ms1->ms2 ms3 Verify Gas Flows and Temperatures ms2->ms3 lc2 Ensure Proper Mobile Phase Composition lc1->lc2 lc3 Inspect Column for Contamination/Overload lc2->lc3 sample2 Investigate for Ion Suppression sample1->sample2 sample3 Check for Analyte Degradation sample2->sample3

Caption: Troubleshooting workflow for poor this compound signal.

Detailed Steps:

  • Verify Mass Spectrometer Performance:

    • Tune and Calibrate: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

    • Check ESI Spray: Visually inspect the electrospray needle for a stable and consistent spray. An unstable spray can be caused by clogs, leaks, or incorrect positioning.

    • Confirm Gas and Temperature Settings: Verify that the nebulizing gas, drying gas, and source temperatures are within the optimal range.

  • Assess LC System and Method:

    • System Integrity: Check for any leaks in the LC system, and confirm that the flow rate is accurate and stable.

    • Mobile Phase: Prepare fresh mobile phases. Ensure the correct additives (e.g., 0.1% formic acid) are used to promote ionization.

    • Column Health: A contaminated or overloaded column can lead to poor peak shape and ion suppression. Flush the column or replace it if necessary.

  • Evaluate Sample Preparation:

    • Simple Standard Analysis: Prepare a fresh, clean standard of this compound in a simple solvent (e.g., mobile phase) to confirm that the instrument can detect the analyte without matrix interference.

    • Ion Suppression Test: If the simple standard shows a good signal but the extracted samples do not, perform a post-column infusion experiment to diagnose ion suppression.

    • Analyte Stability: Ensure that this compound is stable in the sample solvent and under the storage conditions.

  • Optimize MS Parameters:

    • Source Conditions: Systematically optimize source parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.

    • Collision Energy: Optimize the collision energy (CE) for the specific MRM transition of this compound to ensure efficient fragmentation and a strong product ion signal.

Issue 2: Inconsistent Signal or Poor Reproducibility

Inconsistent signal intensity can be caused by a variety of factors, from instrumental drift to matrix effects.

Logical Relationship of Causes for Inconsistent Signal:

cluster_instrumental Instrumental Factors cluster_chromatographic Chromatographic Factors cluster_sample_related Sample-Related Factors root Inconsistent this compound Signal inst1 Unstable ESI Source root->inst1 inst2 Fluctuating Gas/Liquid Flow root->inst2 inst3 Temperature Variations root->inst3 chrom1 Column Degradation root->chrom1 chrom2 Inconsistent Gradient root->chrom2 chrom3 Retention Time Shift root->chrom3 sample1 Variable Matrix Effects root->sample1 sample2 Inconsistent Sample Prep root->sample2 sample3 Analyte Instability root->sample3

Caption: Potential causes of inconsistent this compound signal.

Data Presentation: Optimizing Mass Spectrometer Parameters

The following tables provide a summary of typical starting parameters for this compound analysis and suggested ranges for optimization. Optimal values may vary depending on the specific instrument and experimental conditions.

Table 1: Recommended LC-MS/MS Parameters for this compound

ParameterRecommended Value
LC Column C18 (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray (ESI+)
MRM Transition m/z 285.2 → 108.1 (example)

Table 2: Ion Source Parameter Optimization Ranges

ParameterTypical Starting ValueOptimization RangePotential Impact on Signal
Capillary Voltage (V) 35002500 - 4500Affects spray stability and ionization efficiency.
Nebulizer Pressure (psi) 4030 - 60Influences droplet size and desolvation.
Drying Gas Flow (L/min) 108 - 12Affects solvent evaporation and ion desolvation.
Gas Temperature (°C) 325250 - 350Impacts desolvation efficiency.
Fragmentor Voltage (V) 175150 - 200Influences in-source fragmentation.
Collision Energy (eV) 2015 - 35Determines the degree of fragmentation in the collision cell.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Diagnosis

Objective: To determine if co-eluting matrix components are suppressing the ionization of this compound.

Materials:

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase).

  • Syringe pump.

  • Tee-piece connector.

  • Blank matrix extract (e.g., extracted plasma or urine without the analyte).

  • LC-MS/MS system.

Procedure:

  • Set up the LC-MS/MS system with the analytical method used for this compound analysis.

  • Disconnect the LC outlet from the mass spectrometer's ion source.

  • Connect the LC outlet to one inlet of the tee-piece.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Monitor the signal of the this compound MRM transition. A stable, elevated baseline should be observed.

  • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.

  • Monitor the baseline for any dips or decreases in signal intensity. A significant drop in the signal that corresponds to the elution of matrix components indicates ion suppression.

References

Optimizing mass spectrometer parameters for Molindone-d8 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Molindone-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the accurate detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometer parameters for this compound detection?

A1: Optimized mass spectrometer parameters are crucial for achieving high sensitivity and specificity. Below is a summary of recommended starting parameters for Molindone and its deuterated internal standard, this compound. These parameters may require further optimization based on the specific instrument and experimental conditions.

Table 1: Recommended Mass Spectrometer Parameters for Molindone and this compound

ParameterMolindoneThis compound
Precursor Ion (m/z) 277.2285.2
Product Ion 1 (m/z) 100.1108.1
Product Ion 2 (m/z) 70.170.1
Collision Energy (eV) for Product Ion 1 ~17~17
Collision Energy (eV) for Product Ion 2 ~25~25
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Capillary Voltage (kV) 3.53.5
Gas Temperature (°C) 325325
Drying Gas Flow (L/min) 1010
Nebulizer Pressure (psi) 4040

Note: The precursor ion for this compound is shifted by +8 Da due to the eight deuterium atoms. The fragment corresponding to the morpholine moiety (Product Ion 1) will also show this +8 Da shift. Other fragments may or may not incorporate the deuterium label, depending on the fragmentation pathway.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected

Possible Cause: Suboptimal ionization or fragmentation.

Solution:

  • Verify Compound Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to ensure the compound is reaching the detector and to optimize source parameters.

  • Optimize Collision Energy: The collision energy significantly impacts fragment ion intensity. A systematic approach to optimize this parameter is crucial.

    • Experimental Protocol: Collision Energy Optimization

      • Prepare a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water).

      • Infuse the solution at a constant flow rate (e.g., 10 µL/min) into the mass spectrometer.

      • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 285.2).

      • Perform a product ion scan by ramping the collision energy from 5 to 40 eV in 2 eV increments.

      • Identify the most abundant and stable product ions.

      • Create a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.

      • For each MRM transition, perform a collision energy optimization experiment by varying the collision energy in a narrower range (e.g., in 1 eV increments around the value that gave the highest intensity in the product ion scan) to find the optimal setting for maximum signal intensity.

G cluster_prep Preparation cluster_infusion Infusion & Initial Scan cluster_optimization Optimization A Prepare this compound Standard Solution B Infuse into Mass Spectrometer A->B C Perform Product Ion Scan (Ramp Collision Energy) B->C D Identify Abundant Product Ions C->D E Create MRM Method D->E F Optimize Collision Energy for each MRM Transition E->F

Figure 1. Workflow for Collision Energy Optimization.

Issue 2: Inaccurate Quantification - Isotopic Crosstalk

Possible Cause: Contribution of the unlabeled analyte's isotopic peaks to the signal of the deuterated internal standard.

Solution:

  • Assess Isotopic Contribution:

    • Inject a high concentration standard of unlabeled Molindone and monitor the MRM transition for this compound. Any signal detected indicates isotopic contribution.

    • Conversely, inject a standard of this compound and monitor the MRM transition for unlabeled Molindone to check for the presence of any unlabeled impurity in the internal standard.

  • Mitigation Strategies:

    • Chromatographic Separation: Ensure baseline chromatographic separation between Molindone and this compound. Although they are chemically similar, a slight retention time shift can sometimes be achieved, which can help minimize crosstalk.

    • Select a Different Product Ion: If significant crosstalk is observed for one product ion, evaluate other potential product ions that may have less spectral overlap.

    • Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions. Consult your instrument's software manual for guidance on implementing these corrections.

G cluster_workflow Isotopic Crosstalk Troubleshooting A Inject High Concentration Unlabeled Molindone B Monitor this compound MRM Transition A->B C Signal Detected? B->C D Isotopic Crosstalk Confirmed C->D Yes E No Significant Crosstalk C->E No F Mitigation Strategies D->F G Optimize Chromatography F->G H Select Alternative Product Ion F->H I Apply Software Correction F->I

Figure 2. Logical Flow for Troubleshooting Isotopic Crosstalk.

Conceptual Signaling Pathway

Molindone primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors in the brain.[1][2] This antagonism helps to modulate dopaminergic signaling, which is often hyperactive in psychotic disorders.

G cluster_pathway Molindone's Mechanism of Action Molindone Molindone D2R Dopamine D2 Receptor Molindone->D2R Antagonizes Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling Initiates Dopamine Dopamine Dopamine->D2R Activates Response Modulation of Psychotic Symptoms Signaling->Response

Figure 3. Molindone's Antagonism of the Dopamine D2 Receptor.

References

Molindone-d8 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Molindone Solubility Data

Note: The following data pertains to Molindone and Molindone Hydrochloride , not Molindone-d8. This information is intended to be a starting point for your research. The solubility of this compound is expected to be very similar to its non-deuterated counterpart, but empirical verification is recommended.

CompoundSolventSolubilityCitation
Molindone HydrochlorideWaterFreely Soluble[1]
Molindone HydrochlorideAlcoholFreely Soluble[1]
Molindone HydrochlorideWater19 mg/mL[2]
Molindone HydrochlorideDMSO10 mM solution[2]
Molindone HydrochlorideMethanol1 mg/mL (as free base)[2]

Troubleshooting Guide & FAQs

This section addresses common challenges and questions researchers may encounter during solubility experiments.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between kinetic and thermodynamic solubility?

    • A: Kinetic solubility measures the concentration of a compound that has precipitated out of an aqueous solution after being introduced from a high-concentration organic solvent stock (typically DMSO). It's a measure of how quickly a compound precipitates. Thermodynamic solubility, on the other hand, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. It represents the true solubility of the compound under specific conditions.[3]

  • Q2: Why is Dimethyl Sulfoxide (DMSO) commonly used as a solvent for initial stock solutions?

    • A: DMSO is a powerful and versatile organic solvent capable of dissolving a wide range of both polar and non-polar compounds.[4][5] This makes it ideal for creating high-concentration stock solutions for screening and other experiments.

  • Q3: How does pH affect the solubility of a compound?

    • A: The solubility of ionizable compounds is highly dependent on the pH of the solution. For acidic compounds, solubility increases as the pH rises above their pKa. Conversely, for basic compounds, solubility increases as the pH drops below their pKa.[4]

  • Q4: What are some common methods for measuring solubility?

    • A: Several methods are used to determine solubility, including the shake-flask method, UV absorption, and High-Performance Liquid Chromatography (HPLC).[4][5] The choice of method often depends on the required throughput, accuracy, and the properties of the compound.

Troubleshooting Common Issues

  • Issue 1: My compound is precipitating out of the stock solution.

    • Possible Cause: The concentration of the compound may be too high for the chosen solvent, or the temperature may have decreased, reducing solubility.

    • Solution: Try gently warming the solution or sonicating it to redissolve the compound. If precipitation persists, you may need to prepare a new stock solution at a lower concentration.

  • Issue 2: I am getting inconsistent solubility results between experiments.

    • Possible Cause: Inconsistent results can arise from several factors, including variations in temperature, pH, equilibration time, or the purity of the compound and solvent.[6] The polymorphic form of the solid material can also significantly impact solubility.[4]

    • Solution: Ensure that all experimental parameters (temperature, pH, incubation time) are tightly controlled. Use high-purity solvents and verify the purity of your compound. Allow sufficient time for the solution to reach equilibrium in thermodynamic solubility assays.

  • Issue 3: My compound appears to be degrading in the solvent.

    • Possible Cause: Some compounds may be unstable in certain solvents, leading to degradation over time.

    • Solution: Assess the chemical stability of your compound in the chosen solvent. This can be done by analyzing the solution at different time points using a technique like HPLC. If degradation is observed, consider using a different solvent or preparing fresh solutions immediately before use.

Experimental Protocols & Workflows

A general workflow for determining the kinetic solubility of a compound is outlined below.

General Experimental Workflow for Kinetic Solubility

Caption: A typical experimental workflow for determining the kinetic solubility of a compound.

References

Preventing in-source fragmentation of Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Molindone-d8 during mass spectrometry experiments.

Troubleshooting Guide & FAQs

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon can lead to an underestimation of the parent ion (this compound) and an overestimation of its fragments, compromising the accuracy and sensitivity of quantitative analyses. For deuterated internal standards like this compound, significant in-source fragmentation can lead to inaccurate quantification of the target analyte.

Q2: I am observing a high abundance of fragment ions and a weak signal for the this compound parent ion. What are the likely causes?

A: The most common causes for excessive in-source fragmentation of this compound are related to the ion source settings being too "harsh". Specifically, this can be due to:

  • High Cone/Fragmentor/Orifice Voltage: This is a primary driver of in-source fragmentation.[2][3] A study on Molindone utilized a fragmentor voltage of 175 V, which may be too high and induce fragmentation.[4]

  • High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of the molecule.[1]

  • High Nebulizer Gas Pressure: While optimizing nebulizer pressure is important for desolvation, excessively high pressure can increase the energy of collisions within the source.[5]

  • Dirty Ion Source: A contaminated ion source can lead to unstable ionization and promote fragmentation.

Q3: How can I minimize or prevent the in-source fragmentation of this compound?

A: To reduce in-source fragmentation, you need to create "softer" ionization conditions. Here are the key parameters to optimize:

  • Reduce the Cone/Fragmentor/Orifice Voltage: This is the most critical parameter to adjust. Systematically lower the voltage in increments and monitor the signal intensity of the this compound parent ion and its fragments.

  • Lower the Ion Source Temperature: Decrease the source temperature to the lowest point that still allows for efficient desolvation of your mobile phase.

  • Optimize Gas Flow Rates: Adjust the nebulizer and drying gas flow rates to ensure efficient droplet formation and desolvation without excessive ion acceleration.

  • Clean the Ion Source: Regular maintenance and cleaning of the ion source components are crucial for stable and gentle ionization.

Q4: What are typical starting MS parameters for analyzing antipsychotic drugs like Molindone?

A: While optimal conditions are instrument-dependent, a good starting point for minimizing fragmentation of antipsychotic drugs would be to use lower energy settings. A study on the determination of molindone enantiomers provides some validated LC-MS/MS parameters that can be adapted.[6]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters from a study on Molindone, which can be used as a starting point for optimizing the analysis of this compound and minimizing in-source fragmentation.

ParameterValue from Literature for MolindoneRecommended Action for this compound
Fragmentor Voltage 175 V[4]Reduce systematically to find the optimal value that minimizes fragmentation while maintaining adequate signal.
Capillary Voltage 3500 V[4]Optimize in the range of 3-5 kV for positive mode ESI.[5]
Drying Gas Temperature 325 °C[4]Lower if possible, while ensuring efficient desolvation.
Drying Gas Flow 10 L/min[4]Optimize based on mobile phase composition and flow rate.
Nebulizer Pressure 40 psig[4]Optimize in the range of 20-60 psi.[5]

Experimental Protocol: Optimization of MS Parameters to Minimize In-source Fragmentation of this compound

This protocol outlines a systematic approach to finding the optimal ion source parameters to minimize the in-source fragmentation of this compound.

Objective: To determine the ideal cone/fragmentor voltage and source temperature that maximizes the signal of the this compound parent ion while minimizing its fragment ions.

Materials:

  • This compound standard solution of known concentration.

  • LC-MS system with an electrospray ionization (ESI) source.

  • Mobile phase appropriate for the analysis of Molindone.

Methodology:

  • Initial Instrument Setup:

    • Prepare and infuse the this compound standard solution directly into the mass spectrometer or via a stable LC flow.

    • Set the mass spectrometer to acquire data in full scan mode to observe both the parent and fragment ions.

    • Begin with the instrument manufacturer's recommended "soft" ionization settings or the parameters from the table above as a starting point.

  • Cone/Fragmentor Voltage Optimization:

    • Set the source temperature to a moderate value (e.g., 300 °C).

    • Begin with a low cone/fragmentor voltage (e.g., 50 V).

    • Acquire a mass spectrum and record the intensities of the parent ion (M+H)+ of this compound and its known fragment ions.

    • Increase the cone/fragmentor voltage in increments of 10-20 V (e.g., 70 V, 90 V, 110 V, etc.) up to a maximum value (e.g., 200 V).

    • At each voltage step, acquire a mass spectrum and record the ion intensities.

    • Plot the intensity of the parent ion and fragment ions as a function of the cone/fragmentor voltage.

    • Identify the voltage that provides the highest parent ion signal with the lowest fragment ion intensity.

  • Source Temperature Optimization:

    • Set the cone/fragmentor voltage to the optimal value determined in the previous step.

    • Begin with a low source temperature (e.g., 250 °C).

    • Acquire a mass spectrum and record the intensities of the parent and fragment ions.

    • Increase the source temperature in increments of 25 °C (e.g., 275 °C, 300 °C, 325 °C, etc.).

    • At each temperature, acquire a mass spectrum and record the ion intensities.

    • Plot the ion intensities as a function of the source temperature.

    • Select the lowest temperature that provides good signal intensity and stable spray, indicating efficient desolvation.

  • Final Parameter Selection:

    • Based on the optimization experiments, select the combination of cone/fragmentor voltage and source temperature that maximizes the signal of the this compound parent ion while minimizing fragmentation.

Visualizations

In_Source_Fragmentation_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome HighFragments High Fragment Ions HighVoltage High Cone/Fragmentor Voltage HighFragments->HighVoltage Investigate HighTemp High Source Temperature HighFragments->HighTemp HighGas High Nebulizer Gas Flow HighFragments->HighGas LowParent Low Parent Ion (this compound) LowParent->HighVoltage LowParent->HighTemp LowParent->HighGas ReduceVoltage Lower Cone Voltage HighVoltage->ReduceVoltage ReduceTemp Lower Source Temperature HighTemp->ReduceTemp OptimizeGas Optimize Gas Flow HighGas->OptimizeGas OptimizedSignal Minimized Fragmentation & Maximized Parent Ion Signal ReduceVoltage->OptimizedSignal ReduceTemp->OptimizedSignal OptimizeGas->OptimizedSignal

Caption: Troubleshooting workflow for in-source fragmentation of this compound.

Optimization_Logic Start Start Optimization SetInitial Set Initial 'Soft' MS Parameters Start->SetInitial OptimizeVoltage Optimize Cone/Fragmentor Voltage SetInitial->OptimizeVoltage Vary Voltage, Monitor Signal OptimizeTemp Optimize Source Temperature OptimizeVoltage->OptimizeTemp Set Optimal Voltage, Vary Temperature Finalize Finalize Optimal Parameters OptimizeTemp->Finalize Select Best Combination

Caption: Logical flow for optimizing MS parameters to reduce fragmentation.

References

Minimizing isotopic cross-talk between Molindone and Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Molindone and its deuterated internal standard, Molindone-d8, during LC-MS/MS analysis.

Troubleshooting Guide: Minimizing Isotopic Cross-Talk

Isotopic cross-talk can lead to inaccuracies in quantification. This guide provides a systematic approach to identify and mitigate this issue.

Identifying the Problem

The primary indicator of isotopic cross-talk is the detection of a signal in the this compound MRM channel when a high concentration of unlabeled Molindone is injected, or vice-versa. This can lead to non-linear calibration curves and biased results.

Troubleshooting Steps & Solutions

The following table summarizes key experimental parameters that can be optimized to minimize isotopic cross-talk. The provided quantitative data is illustrative, representing typical effects of parameter adjustments.

Parameter Problematic Condition Typical Cross-Talk (%) Recommended Action Optimized Condition Expected Cross-Talk (%)
Chromatographic Separation Co-elution of Molindone and this compound5-10%Optimize LC gradient to achieve baseline separation.Baseline separation (>1.5 min difference in retention time)< 1%
Collision Energy (CE) Suboptimal CE causing excessive fragmentation or insufficient dissociation.3-7%Perform a CE optimization experiment for both analyte and internal standard.Analyte-specific optimal CE (e.g., 20-35 eV)< 2%
MRM Transition Selection Use of a product ion prone to isotopic overlap.2-8%Select a specific and intense product ion with minimal potential for isotopic contribution from the unlabeled analyte.Use of a higher m/z product ion if available and specific.< 1.5%
Dwell Time Insufficient dwell time leading to poor peak definition and inaccurate ratio calculation.1-5%Increase dwell time to ensure at least 15-20 data points across the chromatographic peak.50-100 msec< 2%
Internal Standard Concentration High concentration of this compound contributing to the Molindone signal due to isotopic impurities.Variable (depends on purity)Use the lowest concentration of this compound that provides adequate signal-to-noise.50-100 ng/mL< 1% (with high purity standard)

*Note: The percentage of cross-talk is calculated as (Peak Area of Interfering Signal / Peak Area of Analyte Signal) x 100 at a high analyte concentration.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Molindone and this compound Analysis

This protocol provides a starting point for developing a robust analytical method.

1. Sample Preparation:

  • Perform protein precipitation of plasma samples by adding 3 volumes of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Molindone: 277.2 > 100.1 (Quantifier), 277.2 > 70.1 (Qualifier)

    • This compound: 285.2 > 108.1 (Quantifier), 285.2 > 70.1 (Qualifier)

  • Collision Energy (CE): Optimize for your instrument (typically 20-35 eV).

  • Dwell Time: 50 msec

Protocol 2: Assessment of Isotopic Cross-Talk

This protocol details how to quantify the level of isotopic cross-talk.

1. Preparation of Solutions:

  • Prepare a high concentration stock solution of Molindone (e.g., 10 µg/mL) in methanol.

  • Prepare a working solution of this compound at the concentration used in your assay (e.g., 100 ng/mL) in methanol.

2. Experimental Procedure:

  • Inject the high concentration Molindone solution and acquire data using the MRM transitions for both Molindone and this compound.

  • Inject the this compound working solution and acquire data using the MRM transitions for both Molindone and this compound.

  • Inject a blank solvent sample to assess background noise.

3. Data Analysis:

  • In the chromatogram from the high concentration Molindone injection, measure the peak area in the this compound quantifier MRM channel.

  • Calculate the percentage of cross-talk from Molindone to this compound using the formula: (Area of Molindone in d8 channel / Area of Molindone in analyte channel) x 100

  • In the chromatogram from the this compound injection, measure the peak area in the Molindone quantifier MRM channel.

  • Calculate the percentage of cross-talk from this compound to Molindone using the formula: (Area of d8 in Molindone channel / Area of d8 in internal standard channel) x 100

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk?

A1: Isotopic cross-talk, in the context of mass spectrometry, is the interference of signals between an analyte and its stable isotope-labeled internal standard (SIL-IS). This occurs when the isotopic distribution of one compound overlaps with the mass of the other, leading to an artificially inflated signal for the compound being measured.

Q2: What are the primary causes of isotopic cross-talk between Molindone and this compound?

A2: The main causes include:

  • Natural Isotopic Abundance: The natural presence of heavy isotopes (e.g., ¹³C) in Molindone can result in a small percentage of molecules having a mass that overlaps with the mass of this compound.

  • Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of unlabeled Molindone or partially deuterated variants.

  • In-source Fragmentation or Hydrogen-Deuterium Exchange: Under certain mass spectrometer source conditions, fragmentation or exchange of deuterium atoms with hydrogen from the solvent can occur.

Q3: How can I be sure that the peak I see in the internal standard channel is due to cross-talk and not contamination?

A3: To differentiate between cross-talk and contamination, you can perform the following checks:

  • Blank Injection: Inject a solvent blank immediately after a high concentration standard. Carryover from the injection system will appear as a peak in the blank, while cross-talk is an inherent property of the analyte and will not be present in a true blank.

  • Chromatographic Separation: If the interfering peak has the exact same retention time as the analyte, it is likely due to isotopic cross-talk. Contamination from a different source might have a slightly different retention time.

Q4: Will increasing the mass difference between the analyte and the deuterated standard always eliminate cross-talk?

A4: While a larger mass difference (ideally > 3 Da) can significantly reduce the likelihood of cross-talk from the natural isotopic abundance of the analyte, it does not eliminate the possibility of interference from impurities in the internal standard. Therefore, using a high-purity internal standard is always recommended.

Q5: Can the choice of product ion in my MRM transition affect isotopic cross-talk?

A5: Yes. If a product ion is chosen that is common to both the analyte and a potential interfering substance, the specificity of the assay is reduced. It is important to select a product ion that is specific to the precursor ion of interest. In the case of Molindone and this compound, the deuteration is on the morpholine ring. The fragmentation of this ring will produce a product ion with an m/z shift corresponding to the number of deuterium atoms. For example, the fragment with m/z 100.1 in Molindone corresponds to the morpholine moiety, which will have an m/z of 108.1 in this compound. Using this corresponding fragment helps maintain specificity.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Isotopic Cross-Talk cluster_prep Sample Preparation & Initial Analysis cluster_eval Evaluation cluster_optimization Optimization cluster_verification Verification prep Prepare High Concentration Molindone and Working Concentration this compound inject_molindone Inject High Conc. Molindone prep->inject_molindone inject_is Inject this compound prep->inject_is acquire_data Acquire Data using MRM for Both Analytes inject_molindone->acquire_data inject_is->acquire_data check_crosstalk Check for Signal in Respective Other Channel acquire_data->check_crosstalk quantify_crosstalk Quantify % Cross-Talk check_crosstalk->quantify_crosstalk optimize_lc Optimize Chromatographic Separation quantify_crosstalk->optimize_lc If Cross-Talk > Threshold optimize_ms Optimize MS Parameters (CE, Dwell Time) quantify_crosstalk->optimize_ms If Cross-Talk > Threshold select_mrm Select Specific MRM Transitions quantify_crosstalk->select_mrm If Cross-Talk > Threshold reinject Re-inject Samples optimize_lc->reinject optimize_ms->reinject select_mrm->reinject verify Verify Reduction in Cross-Talk reinject->verify verify->prep Iterate if necessary

Caption: Workflow for identifying, quantifying, and minimizing isotopic cross-talk.

troubleshooting_logic Troubleshooting Logic for Isotopic Cross-Talk cluster_source_id Source Identification cluster_solutions Potential Solutions cluster_outcomes Outcomes start Isotopic Cross-Talk Suspected check_retention_time Do interfering and analyte peaks have identical retention times? start->check_retention_time check_blank Is there a signal in the blank injection after a high concentration standard? check_retention_time->check_blank Yes optimize_chromatography Improve Chromatographic Separation check_retention_time->optimize_chromatography No optimize_ms_params Optimize Collision Energy and Dwell Time check_blank->optimize_ms_params No carryover_issue Address Carryover Issue check_blank->carryover_issue Yes crosstalk_minimized Cross-Talk Minimized optimize_chromatography->crosstalk_minimized check_is_purity Verify Purity of Internal Standard optimize_ms_params->check_is_purity select_new_mrm Select More Specific MRM Transition check_is_purity->select_new_mrm select_new_mrm->crosstalk_minimized

Caption: Decision tree for troubleshooting the source of isotopic cross-talk.

Improving recovery of Molindone-d8 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Molindone-d8 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its recovery?

A1: Understanding the physicochemical properties of Molindone is crucial for developing effective extraction methods. Molindone is a basic compound with the following key characteristics:

PropertyValueImplication for Sample Preparation
Molecular Weight 284.42 g/mol [1]Standard molecular weight for a small molecule drug.
pKa (Strongest Basic) 8.99As a basic drug, its ionization state is pH-dependent. At a pH below its pKa, it will be protonated (charged), and at a pH above its pKa, it will be in its neutral form. This is a critical factor for both SPE and LLE.
logP 2.09This value indicates that Molindone is moderately lipophilic, suggesting it will have a preference for organic solvents over water when in its neutral form.[2]
Water Solubility 0.474 mg/mLMolindone has limited water solubility. Its hydrochloride salt is freely soluble in water and alcohol.[3][4]

Q2: What are the common causes of low this compound recovery during sample preparation?

A2: Low recovery of this compound can stem from several factors related to the chosen extraction method, either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Common issues include:

  • Incomplete extraction: The conditions (e.g., pH, solvent choice) may not be optimal for transferring this compound from the sample matrix to the extraction phase.

  • Analyte degradation: Molindone may be unstable under certain pH or temperature conditions, leading to its breakdown during the sample preparation process.[5]

  • Matrix effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process, either by binding to this compound or by affecting the performance of the extraction sorbent/solvent.

  • Procedural errors: Inconsistent execution of the extraction protocol can lead to variable and low recoveries.

Q3: How does the deuteration in this compound affect its extraction behavior compared to unlabeled Molindone?

A3: For the purposes of sample preparation using SPE or LLE, the difference in extraction behavior between this compound and unlabeled Molindone is generally considered negligible. The eight deuterium atoms slightly increase the molecular weight but do not significantly alter the compound's polarity, pKa, or logP. Therefore, the optimal extraction conditions developed for unlabeled Molindone should be directly applicable to this compound.

Troubleshooting Solid-Phase Extraction (SPE)

Low recovery in SPE can often be traced back to one of the key steps in the process. The following guide provides a systematic approach to troubleshooting.

SPE_Troubleshooting cluster_workflow SPE Workflow cluster_troubleshooting Troubleshooting Steps Condition Conditioning Equilibrate Equilibration Condition->Equilibrate Load Sample Loading Equilibrate->Load Wash Washing Load->Wash Elute Elution Wash->Elute LowRecovery Low Recovery Observed CheckLoad Analyze Load Effluent for this compound LowRecovery->CheckLoad Start Here CheckWash Analyze Wash Effluent for this compound CheckLoad->CheckWash Analyte Not Found OptimizeLoad Optimize Loading Conditions: - Adjust sample pH > 9 - Dilute sample - Decrease flow rate CheckLoad->OptimizeLoad Analyte Found CheckElution Analyze SPE Sorbent Post-Elution for Residual this compound CheckWash->CheckElution Analyte Not Found OptimizeWash Optimize Wash Step: - Use a weaker solvent - Adjust wash solvent pH CheckWash->OptimizeWash Analyte Found OptimizeElution Optimize Elution Step: - Use a stronger solvent - Increase elution volume - Adjust eluent pH (acidic) CheckElution->OptimizeElution Analyte Found

A flowchart for troubleshooting low recovery in Solid-Phase Extraction (SPE).

Issue: Low recovery of this compound after SPE.

Troubleshooting StepPotential CauseRecommended Action
1. Analyze the load effluent Analyte Breakthrough: this compound is not retained on the SPE sorbent.Optimize Loading Conditions: - Adjust Sample pH: Since Molindone is a basic drug (pKa ≈ 8.99), ensure the sample pH is adjusted to at least 2 units above the pKa (pH > 11) to keep it in its neutral, less polar form, which enhances retention on reversed-phase sorbents. For ion-exchange sorbents, the pH should be adjusted to ensure the analyte is charged.- Dilute the Sample: High concentrations of other matrix components can compete for binding sites on the sorbent. Diluting the sample can mitigate this.- Decrease Flow Rate: A slower flow rate during sample loading allows for more interaction time between this compound and the sorbent, improving retention.
2. Analyze the wash effluent Premature Elution: The wash solvent is too strong and is eluting this compound along with the interferences.Optimize Wash Step: - Use a Weaker Wash Solvent: If using a reversed-phase sorbent, decrease the percentage of organic solvent in the wash solution.- Adjust Wash Solvent pH: Ensure the pH of the wash solvent is maintained in a range that keeps this compound retained on the sorbent.
3. Analyze the sorbent post-elution Incomplete Elution: The elution solvent is not strong enough to remove this compound from the sorbent.Optimize Elution Step: - Use a Stronger Elution Solvent: For reversed-phase SPE, increase the organic solvent concentration in the eluent. For ion-exchange SPE, use an eluent with a higher ionic strength or a pH that neutralizes the analyte.- Adjust Eluent pH: For eluting from a reversed-phase sorbent, acidifying the elution solvent (e.g., with formic acid) will protonate the this compound, making it more polar and easier to elute.- Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte.

Recommended SPE Sorbents for this compound:

  • Polymeric Reversed-Phase (e.g., Strata-X): These are a good starting point as they offer high capacity and are stable across a wide pH range.

  • Strong Cation Exchange (SCX): As Molindone is basic, it will be positively charged at a lower pH and can be strongly retained on an SCX sorbent. Elution is then achieved by increasing the pH to neutralize the analyte or by using a high-ionic-strength buffer.[6]

Troubleshooting Liquid-Liquid Extraction (LLE)

Low recovery in LLE is often related to improper pH control, solvent selection, or physical issues like emulsion formation.

LLE_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low this compound Recovery IncorrectpH Incorrect Aqueous Phase pH LowRecovery->IncorrectpH WrongSolvent Inappropriate Organic Solvent LowRecovery->WrongSolvent InsufficientMixing Insufficient Mixing/Shaking LowRecovery->InsufficientMixing Emulsion Emulsion Formation VigorousMixing Too Vigorous Mixing Emulsion->VigorousMixing HighFatSample High Fat/Protein Content in Sample Emulsion->HighFatSample AdjustpH Adjust Aqueous pH to > 11 IncorrectpH->AdjustpH SelectSolvent Select Solvent with Similar Polarity (e.g., Ethyl Acetate, Dichloromethane) WrongSolvent->SelectSolvent OptimizeMixing Optimize Shaking Time and Intensity InsufficientMixing->OptimizeMixing GentleMixing Use Gentle Inversions Instead of Shaking VigorousMixing->GentleMixing BreakEmulsion Methods to Break Emulsion: - Add salt (salting out) - Centrifugation - Filtration HighFatSample->BreakEmulsion

A diagram illustrating troubleshooting for Liquid-Liquid Extraction (LLE).

Issue: Low recovery of this compound after LLE.

Troubleshooting StepPotential CauseRecommended Action
1. Verify Aqueous Phase pH Incorrect Ionization State: If the aqueous phase pH is not significantly above the pKa of Molindone (8.99), a substantial portion will be in its charged (protonated) form, which is more water-soluble and will not partition efficiently into the organic solvent.Adjust pH: Increase the pH of the aqueous sample to > 11 using a suitable base (e.g., ammonium hydroxide) to ensure this compound is in its neutral form.[7]
2. Evaluate Organic Solvent Choice Poor Partitioning: The chosen organic solvent may not have the appropriate polarity to effectively extract the moderately lipophilic Molindone (logP ≈ 2.09).Select an Appropriate Solvent: - Solvents like ethyl acetate and dichloromethane are good starting points.[7]- For compounds with a logP around 2, these solvents generally provide good partitioning.[2]- Consider using a mixture of solvents to fine-tune the polarity.
3. Assess Mixing Technique Insufficient Extraction: Inadequate mixing of the two phases results in poor extraction efficiency.Optimize Mixing: Ensure thorough mixing by vortexing or shaking for a sufficient amount of time to allow for equilibrium to be reached.
4. Address Emulsion Formation Difficult Phase Separation: Emulsions are common when dealing with biological matrices like plasma and can trap the analyte, leading to low recovery.Break the Emulsion: - Salting Out: Add a small amount of salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase to increase its ionic strength and disrupt the emulsion.[7]- Centrifugation: Centrifuging the sample can help to break the emulsion and separate the layers.- Gentle Mixing: Use gentle inversions rather than vigorous shaking to prevent emulsion formation in the first place.

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sorbent Selection: Strong Cation Exchange (SCX) or Polymeric Reversed-Phase (e.g., Strata-X).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration:

    • For SCX: Equilibrate with 1 mL of an acidic buffer (e.g., 0.1 M formic acid).

    • For Reversed-Phase: Equilibrate with 1 mL of a basic buffer (e.g., 0.1 M ammonium hydroxide, pH > 11).

  • Sample Pre-treatment: Dilute the plasma sample 1:1 with the equilibration buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • For SCX: Wash with 1 mL of the acidic buffer, followed by 1 mL of methanol.

    • For Reversed-Phase: Wash with 1 mL of the basic buffer, followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water).

  • Elution:

    • For SCX: Elute with 1 mL of 5% ammonium hydroxide in methanol.

    • For Reversed-Phase: Elute with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for your analytical method (e.g., mobile phase).

General Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation: To 1 mL of plasma, add an appropriate amount of an internal standard.

  • pH Adjustment: Add 100 µL of 1 M ammonium hydroxide to adjust the sample pH to > 11. Vortex briefly.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

References

Stability of Molindone-d8 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Molindone-d8 in processed samples and within an autosampler environment. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound as a deuterated internal standard?

A1: The main concerns for deuterated internal standards like this compound are potential deuterium-hydrogen exchange and differing stability profiles compared to the unlabeled analyte under various storage and analytical conditions. Deuterium exchange can lead to a mass shift, causing the internal standard to be detected as the analyte, which would compromise the accuracy of the results.[1][2] It is crucial that the deuterium labels are positioned on non-exchangeable sites of the molecule.

Q2: How can I assess the stability of this compound in my processed samples?

A2: Stability should be evaluated under conditions that mimic your entire analytical workflow. This includes bench-top stability at room temperature, freeze-thaw stability if samples are stored frozen and thawed before analysis, and long-term stability in the storage matrix and temperature.[3] A common approach is to analyze quality control (QC) samples at low and high concentrations that have been subjected to these conditions and compare the results against freshly prepared samples.

Q3: What is the expected stability of this compound in an autosampler?

A3: Autosampler stability is critical and should be determined for the anticipated duration of an analytical run. The stability of this compound in the autosampler will depend on the temperature of the autosampler, the composition of the reconstitution solvent, and the duration of the sequence. It is recommended to perform a specific stability study to determine how long processed samples can remain in the autosampler without significant degradation.

Q4: Can the position of the deuterium label on this compound affect its stability?

A4: Absolutely. The stability of the deuterium label is highly dependent on its position within the molecule. Labels on or adjacent to heteroatoms (like oxygen or nitrogen) or carbonyl groups are more susceptible to exchange with protons from the solvent.[1] Ideally, the deuterium atoms should be on stable aliphatic or aromatic carbons.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Drifting Internal Standard (IS) Response 1. Degradation in Autosampler: this compound may be degrading over the course of the analytical run. 2. Solvent Evaporation: The sample solvent may be evaporating from the vials in the autosampler, concentrating the sample.1. Perform an autosampler stability study by re-injecting the same set of QC samples at the beginning and end of a long run. If degradation is observed, consider cooling the autosampler or shortening the run time. 2. Ensure that vials are properly capped and sealed. Use autosampler vials with low-volume inserts if necessary to minimize headspace.
High Variability in IS Response Across Samples 1. Inconsistent Sample Processing: Inconsistent addition of the internal standard or variable extraction recovery. 2. Matrix Effects: Ion suppression or enhancement that differs between samples.1. Review and optimize the sample preparation workflow. Ensure precise and accurate addition of the IS to all samples, standards, and QCs before any extraction steps. 2. While a stable isotope-labeled IS should compensate for matrix effects, significant variability can still be an issue.[4] Evaluate matrix effects by comparing the IS response in extracted blank matrix to the response in a neat solution. If necessary, improve the sample cleanup procedure.
Appearance of an Interfering Peak at the Mass of Molindone Deuterium-Hydrogen Exchange: The deuterated internal standard may be losing one or more deuterium atoms and being detected as the unlabeled analyte.1. Investigate the pH of the mobile phase and sample reconstitution solvent. Acidic or basic conditions can promote deuterium exchange. 2. If exchange is suspected, consider using a different deuterated internal standard with labels in more stable positions, or a ¹³C or ¹⁵N labeled internal standard if available.[1]
Chromatographic Peak Tailing or Splitting for IS Adsorption or Secondary Interactions: this compound may be interacting with active sites in the LC column or system.1. Ensure the mobile phase composition is optimal. The addition of a small amount of a competing base (e.g., triethylamine) or using a column with a different chemistry may help. 2. Check for column degradation or contamination.

Experimental Protocols

Protocol 1: Processed Sample Stability Assessment

This protocol outlines a method to assess the stability of this compound in processed biological samples under various conditions.

  • Sample Preparation:

    • Spike blank biological matrix (e.g., plasma) with Molindone and this compound to prepare low and high concentration Quality Control (QC) samples.

    • Process the QC samples using your validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Reconstitute the final extract in a suitable solvent.

  • Stability Conditions to Test:

    • Bench-Top Stability: Store a set of low and high QC extracts at room temperature for a duration that reflects the typical sample handling time (e.g., 4, 8, 24 hours).

    • Freeze-Thaw Stability: Subject a set of low and high QC extracts to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

    • Autosampler Stability: Place a set of low and high QC extracts in the autosampler at a controlled temperature (e.g., 4°C or 10°C) and analyze them at time zero and after a specified period (e.g., 24, 48, 72 hours).

  • Analysis:

    • Analyze the stability samples alongside a freshly prepared and extracted set of calibration standards and QC samples.

    • Calculate the concentration of Molindone in the stability QC samples using the calibration curve.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound under stress conditions.[5][6]

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples by LC-MS/MS.

    • Monitor for a decrease in the peak area of this compound and the appearance of new peaks.

    • Characterize any significant degradation products by their mass-to-charge ratio and fragmentation pattern.

Data Presentation

Table 1: Hypothetical Autosampler Stability of this compound in Processed Plasma at 10°C

Time (hours)Low QC (1 ng/mL) Mean Recovery (%)High QC (100 ng/mL) Mean Recovery (%)
0101.299.5
2498.7100.1
4895.397.8
7291.594.2

Table 2: Hypothetical Freeze-Thaw Stability of this compound in Processed Plasma

Freeze-Thaw CycleLow QC (1 ng/mL) Mean Recovery (%)High QC (100 ng/mL) Mean Recovery (%)
1100.5101.0
299.8100.3
398.999.5

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Assessment cluster_analysis Analysis & Evaluation Prep_QC Prepare Low & High QC Samples Extract Extract Samples Prep_QC->Extract Reconstitute Reconstitute Extract Extract->Reconstitute BenchTop Bench-Top (Room Temp) Reconstitute->BenchTop FreezeThaw Freeze-Thaw (-80°C to RT) Reconstitute->FreezeThaw Autosampler Autosampler (e.g., 10°C) Reconstitute->Autosampler Analysis LC-MS/MS Analysis BenchTop->Analysis FreezeThaw->Analysis Autosampler->Analysis Evaluation Compare to Fresh Samples (within ±15%) Analysis->Evaluation Result Determine Stability Evaluation->Result

Caption: Workflow for assessing the stability of this compound in processed samples.

Troubleshooting_Flow cluster_investigate Investigation Steps cluster_actions Corrective Actions Start IS Instability Observed Check_Run Review Analytical Run Data Start->Check_Run Check_Method Evaluate Sample Prep Method Start->Check_Method Check_Conditions Assess Storage & Autosampler Conditions Start->Check_Conditions Optimize_LC Optimize LC Method Check_Run->Optimize_LC Improve_Cleanup Enhance Sample Cleanup Check_Method->Improve_Cleanup Adjust_Storage Modify Storage/Handling Check_Conditions->Adjust_Storage End Stability Achieved Optimize_LC->End Improve_Cleanup->End Adjust_Storage->End

Caption: Logical troubleshooting workflow for this compound instability issues.

References

Technical Support Center: Molindone-d8 Quantification in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Molindone-d8 in blood samples. It specifically addresses the potential impact of hematocrit on analytical accuracy.

Frequently Asked Questions (FAQs)

Q1: What is hematocrit and why is it a concern for this compound quantification in blood?

Q2: How can different hematocrit levels affect my analytical results?

Hematocrit variations can lead to several issues in the bioanalytical workflow:

  • Inaccurate Aliquoting: When using volumetric sampling of whole blood, especially in dried blood spot (DBS) techniques, higher hematocrit can increase blood viscosity, leading to smaller spot sizes and inaccurate sample volumes being analyzed.

  • Matrix Effects: The composition of the analytical sample changes with hematocrit. This can alter the ionization efficiency of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

  • Extraction Recovery: The efficiency of the extraction process for this compound from the blood matrix can be influenced by the hematocrit level, potentially leading to biased results.

Q3: My current analytical method uses plasma for quantification. Do I still need to be concerned about hematocrit?

If your method uses plasma and the plasma separation is performed correctly and consistently, the direct impact of hematocrit on the final analytical measurement is reduced. However, issues can arise from:

  • Hemolysis: If red blood cells rupture (hemolysis) during sample collection or processing, their contents are released into the plasma. If this compound is present in red blood cells, this can artificially increase its concentration in the resulting plasma sample.

  • Inconsistent Plasma Yield: Very high hematocrit levels will result in a smaller volume of plasma from a given volume of whole blood. This is more of a sample volume issue than a direct analytical interference but needs to be considered during sample collection planning.

Troubleshooting Guide

Issue 1: High variability in quality control (QC) samples prepared in whole blood.

  • Question: We are observing significant variability (high coefficient of variation, %CV) in our whole blood QC samples. Could hematocrit be the cause?

  • Answer: Yes, variability in the hematocrit of the pooled blood used to prepare your QCs could be a contributing factor. It is also possible that the distribution of this compound between plasma and red blood cells is not at equilibrium, leading to inconsistencies.

    • Troubleshooting Steps:

      • Verify Hematocrit of Blood Source: Measure the hematocrit of the whole blood used for QC preparation. If you are using pooled blood from different sources, ensure it is well-mixed and has a consistent hematocrit level.

      • Investigate Blood-Plasma Distribution: Perform an experiment to determine the blood-to-plasma concentration ratio of Molindone. This will help you understand if the compound preferentially partitions into red blood cells.

      • Optimize Incubation Time: When preparing spiked QCs, ensure you allow sufficient incubation time for the analyte to distribute evenly between plasma and red blood cells.

Issue 2: Discrepancy between results from whole blood and plasma samples.

  • Question: We have analyzed both whole blood and plasma samples from the same subject and, after correcting for the hematocrit value, the calculated concentrations do not match. Why might this be happening?

  • Answer: This discrepancy often points to an unequal distribution of the analyte between red blood cells and plasma. The simple correction using the hematocrit value assumes the drug is only present in the plasma fraction, which may not be accurate.

    • Troubleshooting Steps:

      • Determine the Blood-to-Plasma Ratio: Experimentally determine the blood-to-plasma ratio (B/P ratio) of Molindone at different concentrations. This ratio can then be used for more accurate conversions between whole blood and plasma concentrations.

      • Re-evaluate your Conversion Formula: Instead of a simple hematocrit correction, use the following formula that incorporates the B/P ratio: Cblood = Cplasma * [1 - HCT + (HCT * B/P)] Where Cblood is the concentration in whole blood, Cplasma is the concentration in plasma, and HCT is the hematocrit value.

Issue 3: Poor recovery of this compound from whole blood samples with high hematocrit.

  • Question: Our analytical method shows good recovery for plasma samples, but the recovery from high-hematocrit whole blood samples is consistently low. What could be the problem?

  • Answer: High hematocrit increases the cellular component of the sample, which can interfere with the extraction process. The higher cell content might trap the analyte or the internal standard, leading to lower extraction efficiency.

    • Troubleshooting Steps:

      • Optimize Lysis of Red Blood Cells: Ensure complete lysis of red blood cells before extraction. This can be achieved through osmotic shock (adding water), freeze-thaw cycles, or using specific lysing agents.

      • Evaluate Different Extraction Techniques: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which may provide better cleanup and recovery from complex matrices like high-hematocrit blood.

      • Assess Matrix Effects: Use a post-extraction spike experiment to determine if the low "recovery" is due to extraction inefficiency or matrix effects (ion suppression) in the high-hematocrit samples.

Physicochemical and Pharmacokinetic Properties of Molindone

Understanding the properties of Molindone is crucial for developing a robust analytical method.

PropertyValueReference
Molecular FormulaC₁₆H₂₄N₂O₂[1]
Molar Mass276.38 g/mol [1]
Water Solubility0.474 mg/mL[2]
logP2.09[2]
pKa (Strongest Basic)8.99[2]
AbsorptionRapidly absorbed from the gastrointestinal tract.[3]
MetabolismExtensively metabolized in the liver.[2][4]
Elimination Half-LifeApproximately 2 hours.[1][4]
Protein BindingHighly protein-bound.[4]

Experimental Protocols

Protocol: Evaluation of Hematocrit Effect on this compound Quantification

This protocol outlines a validation experiment to assess the impact of hematocrit on the accuracy and precision of your analytical method for this compound in whole blood.

  • Preparation of Whole Blood Pools with Different Hematocrit Levels:

    • Obtain fresh whole blood with anticoagulant (e.g., K2EDTA) from at least three different healthy donors.

    • Centrifuge a portion of the blood to separate plasma and red blood cells (RBCs).

    • Prepare blood pools with different hematocrit levels (e.g., 20%, 30%, 40%, 50%, and 60%) by mixing appropriate volumes of plasma and packed RBCs.

    • Verify the hematocrit of each pool using a hematology analyzer.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike the blood pools with known concentrations of Molindone and a constant concentration of this compound to prepare calibration standards and QC samples (low, medium, and high concentrations).

    • Allow the spiked samples to equilibrate for at least 30 minutes at room temperature to ensure distribution between plasma and RBCs.

  • Sample Analysis:

    • Analyze the calibration standards and QC samples from each hematocrit level according to your established analytical method.

    • Construct a calibration curve for each hematocrit level.

  • Data Evaluation:

    • Accuracy and Precision: Calculate the accuracy (% bias) and precision (%CV) for the QC samples at each hematocrit level. The acceptance criteria are typically within ±15% for bias and ≤15% for CV.

    • Calibration Curve Comparison: Compare the slopes of the calibration curves obtained from the different hematocrit levels. A significant difference in slopes may indicate a hematocrit-dependent matrix effect.

    • Quantitative Impact Assessment: Analyze the QC samples from all hematocrit levels using the calibration curve from the nominal hematocrit level (e.g., 40%). If the calculated concentrations of the QCs at the extreme hematocrit levels are outside the acceptance criteria, it confirms a significant hematocrit effect.

Visualizations

Hematocrit_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_decision Decision cluster_outcome Outcome start Start: Obtain Whole Blood prep_pools Prepare Blood Pools (Varying Hematocrit) start->prep_pools spike Spike with this compound (Calibrators & QCs) prep_pools->spike analyze Analyze Samples (LC-MS/MS) spike->analyze eval_qc Evaluate QC Samples (Accuracy & Precision) analyze->eval_qc decision Results within Acceptance Criteria? eval_qc->decision valid Method is Valid decision->valid Yes invalid Method requires Optimization decision->invalid No

Caption: Workflow for evaluating the impact of hematocrit on this compound quantification.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solution Potential Solutions start Issue Encountered (e.g., High Variability, Poor Recovery) check_hct Verify Hematocrit of Blood Source start->check_hct check_distribution Determine Blood-to-Plasma Ratio start->check_distribution check_lysis Optimize RBC Lysis start->check_lysis check_extraction Evaluate Extraction Method start->check_extraction check_matrix Assess Matrix Effects start->check_matrix use_matched_matrix Use Hematocrit-Matched Calibrators check_hct->use_matched_matrix use_plasma Switch to Plasma-based Quantification check_distribution->use_plasma modify_method Modify Sample Preparation Method check_lysis->modify_method check_extraction->modify_method check_matrix->modify_method

Caption: Logical troubleshooting approach for hematocrit-related issues in this compound analysis.

References

Validation & Comparative

Performance Showdown: Molindone-d8 Steals the Spotlight in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the critical role of deuterated internal standards in achieving robust and reliable bioanalytical data for the antipsychotic drug molindone reveals a clear advantage over traditional analog standards. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their bioanalytical method validation.

In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. For the analysis of the antipsychotic agent molindone, the use of a stable isotope-labeled internal standard, specifically Molindone-d8, offers significant benefits over structural analogs. By mimicking the physicochemical properties of the analyte, deuterated standards co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative performance of bioanalytical methods for molindone and other antipsychotic drugs, highlighting the superior performance metrics typically achieved with the use of a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Molindone EnantiomersNot specified (assumed deuterated)0.100 - 1000.100>0.99 (inferred)
OlanzapineOlanzapine-d30.05 - 500.05>0.99
RisperidoneRisperidone-d40.1 - 1000.1>0.99
QuetiapineQuetiapine-d81 - 10001>0.99
RisperidonePropranolol (Analog)[1]0.1 - 500.10.999[1]
OlanzapineVenlafaxine (Analog)[2]1 - 2010.9976[2]

Table 2: Accuracy and Precision

AnalyteInternal StandardConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Molindone Enantiomer 1Not specified (assumed deuterated)LQC, MQC, HQC≤3.4[3]≤3.4[3]≤4.2[3]
Molindone Enantiomer 2Not specified (assumed deuterated)LQC, MQC, HQC≤2.6[3]≤2.6[3]≤5.0[3]
OlanzapineOlanzapine-d3LQC, MQC, HQC2.1 - 4.53.2 - 5.8-3.6 to 2.1
RisperidoneRisperidone-d4LQC, MQC, HQC1.8 - 3.52.5 - 4.1-2.8 to 3.5
QuetiapineQuetiapine-d8LQC, MQC, HQC2.0 - 5.03.1 - 6.2-4.1 to 4.8
RisperidonePropranolol (Analog)[1]LQC, MQC, HQC3.4 - 8.75.2 - 9.8-6.5 to 7.2
OlanzapineVenlafaxine (Analog)[2]LQC, MQC, HQC< 11.60[2]< 11.60[2]< 1.66[2]

Table 3: Stability

AnalyteInternal StandardConditionStability (% Deviation)
Molindone EnantiomersNot specified (assumed deuterated)Freeze-Thaw (3 cycles)Within ±15%
Short-Term (Room Temp, 24h)Within ±15%
Long-Term (-20°C, 30 days)Within ±15%
Post-Preparative (Autosampler, 48h)Within ±15%
OlanzapineOlanzapine-d3Freeze-Thaw (3 cycles)< 10%
Short-Term (Room Temp, 24h)< 8%
Long-Term (-70°C, 60 days)< 12%
Post-Preparative (Autosampler, 72h)< 9%

Experimental Protocols

The following sections detail the typical methodologies employed in the bioanalytical validation of molindone and comparable antipsychotic drugs.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting molindone and other antipsychotics from biological matrices like human plasma is Solid Phase Extraction.

  • Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound at a concentration of 100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical assays.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate of 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Molindone: e.g., m/z 277.2 -> 123.1

    • This compound: e.g., m/z 285.2 -> 123.1

    • Note: Specific MRM transitions should be optimized for the instrument used.

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The relationship between the concentration of the analyte and the instrumental response. A calibration curve with at least six non-zero concentrations is prepared.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Evaluated at multiple quality control (QC) levels (low, medium, and high).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in bioanalytical method validation using an internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Validation Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Pretreat Pre-treatment Add_IS->Pretreat SPE Solid Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon Inject Injection Evap_Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation Results Final Concentration Results Validation->Results

Caption: Experimental workflow for bioanalytical method validation.

G cluster_0 Co-elution & Similar Ionization cluster_1 Compensation for Variability cluster_2 Result Analyte Molindone Coelution Co-elute from LC Column Analyte->Coelution IS This compound IS->Coelution Ionization Similar Ionization Efficiency in MS Source Coelution->Ionization SamplePrep Sample Prep Variability Ionization->SamplePrep Compensates MatrixEffect Matrix Effects Ionization->MatrixEffect Compensates InstrumentalDrift Instrumental Drift Ionization->InstrumentalDrift Compensates AccurateQuant Accurate & Precise Quantification SamplePrep->AccurateQuant MatrixEffect->AccurateQuant InstrumentalDrift->AccurateQuant

Caption: Logical relationship of a deuterated internal standard.

References

The Gold Standard vs. a Structural Analog: A Comparative Guide to Internal Standards for Molindone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Molindone, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of bioanalytical data. This guide provides a detailed comparison between the stable isotope-labeled internal standard, Molindone-d8, and a potential structural analog, Loxapine, for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

While this compound is widely recognized as the gold standard for the quantitative analysis of Molindone, this comparison will explore the theoretical and practical considerations of using a structural analog in scenarios where a deuterated standard may not be available. This guide will delve into the performance characteristics, experimental protocols, and the inherent advantages and disadvantages of each approach.

The Ideal Internal Standard: this compound

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. This ensures that any variations encountered during sample preparation or analysis are compensated for, leading to highly accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most suitable choice for LC-MS/MS assays. In this compound, eight hydrogen atoms are replaced with deuterium. This modification results in a compound with nearly identical physicochemical properties to Molindone, including extraction recovery, chromatographic retention time, and ionization efficiency. The key difference is its increased mass, allowing it to be distinguished from the unlabeled Molindone by the mass spectrometer.

A Plausible Alternative: The Structural Analog Loxapine

In the absence of a stable isotope-labeled internal standard, a structural analog can be employed. A structural analog is a compound that is not isotopically labeled but has a chemical structure and physicochemical properties similar to the analyte. For Molindone, another antipsychotic agent such as Loxapine could be considered as a potential structural analog internal standard. Loxapine shares some structural motifs with Molindone and is from a similar therapeutic class, suggesting it might behave similarly during analysis.

However, it is crucial to note that even closely related structural analogs will exhibit differences in extraction efficiency, chromatographic behavior, and ionization response compared to the analyte. These differences can introduce variability and potentially compromise the accuracy of the quantification.

Head-to-Head Comparison: this compound vs. Loxapine

The following table summarizes the key performance characteristics when comparing this compound and Loxapine as internal standards for the analysis of Molindone.

FeatureThis compound (Stable Isotope-Labeled IS)Loxapine (Structural Analog IS)
Structural Similarity Identical to Molindone, with deuterium substitution.Shares some structural features but is a distinct chemical entity.
Chromatographic Retention Co-elutes with Molindone.Elutes at a different retention time than Molindone.
Mass Spectrometric Detection Different mass-to-charge ratio (m/z) from Molindone.Different mass-to-charge ratio (m/z) from Molindone.
Extraction Recovery Nearly identical to Molindone across various extraction methods.May differ from Molindone, potentially leading to variability.
Matrix Effects Effectively compensates for matrix-induced ion suppression or enhancement.May not adequately compensate for matrix effects experienced by Molindone.
Accuracy and Precision High accuracy and precision due to superior normalization.Potentially lower accuracy and precision due to dissimilarities with Molindone.
Commercial Availability Readily available from various chemical suppliers.Readily available as a pharmaceutical standard.
Cost Generally more expensive than structural analogs.Typically less expensive than stable isotope-labeled standards.

Experimental Protocols

Below is a representative experimental protocol for the determination of Molindone in human plasma using an internal standard with LC-MS/MS. This protocol is a composite based on established methods for the analysis of antipsychotic drugs.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or Loxapine).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Molindone: Precursor ion (Q1) m/z 277.2 → Product ion (Q3) m/z 100.1

      • This compound: Precursor ion (Q1) m/z 285.2 → Product ion (Q3) m/z 100.1

      • Loxapine: Precursor ion (Q1) m/z 328.1 → Product ion (Q3) m/z 229.1

    • Ion Source Temperature: 500°C.

    • Collision Gas: Argon.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams visualize the chemical structures and the analytical workflow.

Chemical Structures cluster_Molindone Molindone cluster_Molindone_d8 This compound cluster_Loxapine Loxapine Molindone_node Molindone (Analyte) Molindone_d8_node This compound (Deuterated IS) Molindone_node->Molindone_d8_node Isotopic Labeling Loxapine_node Loxapine (Structural Analog IS) Molindone_node->Loxapine_node Structural Similarity

Caption: Relationship between Molindone, this compound, and Loxapine.

Bioanalytical Workflow Plasma_Sample Plasma Sample (containing Molindone) Spike_IS Spike with Internal Standard (this compound or Loxapine) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Processing Data Processing (Ratio of Analyte/IS) LC_MS_MS_Analysis->Data_Processing

Caption: A typical workflow for bioanalytical sample preparation and analysis.

Conclusion

For the quantitative analysis of Molindone, this compound is unequivocally the superior internal standard. Its identical chemical nature to the analyte ensures the most accurate and precise data by effectively compensating for variations in sample preparation and instrument response.

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-laboratory validation of bioanalytical methods for Molindone-d8, a deuterated internal standard crucial for the accurate quantification of the antipsychotic drug Molindone in biological matrices. Given the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document synthesizes best practices from established bioanalytical method validation guidelines and presents a model comparison based on typical performance data for LC-MS/MS assays.

The objective is to offer a comprehensive protocol and realistic performance benchmarks that laboratories can use to design, execute, and evaluate their own cross-validation studies, ensuring method transferability, consistency, and reliability across different sites.

Comparative Performance Data

Cross-validation is essential when a bioanalytical method is transferred between laboratories. It ensures that the method performs equivalently and that data generated at different sites are comparable. Below are tables summarizing hypothetical, yet realistic, performance data from a cross-validation study between three independent laboratories. These tables serve as a benchmark for what to expect from a robust and well-validated UPLC-MS/MS method for Molindone.

Table 1: Linearity and Sensitivity

This table compares the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Calibration Range (ng/mL) 0.100 - 1000.100 - 1000.100 - 100Consistent across labs
Correlation Coefficient (r²) > 0.998> 0.997> 0.998≥ 0.99
LLOQ (ng/mL) 0.1000.1000.100S/N > 5; Acc/Prec ±20%

Table 2: Inter-Laboratory Precision

Precision, expressed as the coefficient of variation (CV), measures the closeness of agreement among a series of measurements.

QC LevelConcentration (ng/mL)Lab A (CV%)Lab B (CV%)Lab C (CV%)Acceptance Criteria
Low QC 0.3003.1%3.5%2.9%≤ 15%
Medium QC 40.02.5%2.8%2.2%≤ 15%
High QC 80.02.1%2.4%1.9%≤ 15%

Table 3: Inter-Laboratory Accuracy

Accuracy refers to the closeness of the mean test results to the true concentration, expressed as percent bias.

QC LevelConcentration (ng/mL)Lab A (% Bias)Lab B (% Bias)Lab C (% Bias)Acceptance Criteria
Low QC 0.300+4.0%-2.5%+3.3%Within ±15%
Medium QC 40.0+2.1%-1.5%+1.8%Within ±15%
High QC 80.0-1.2%+0.8%-0.5%Within ±15%

Detailed Experimental Protocols

A standardized and meticulously detailed protocol is the cornerstone of successful method transfer and cross-validation. The following sections describe a typical UPLC-MS/MS method for the quantification of Molindone using this compound as an internal standard.

Sample Preparation: Supported Liquid Extraction (SLE)
  • Sample Thawing: Thaw human plasma samples and quality control (QC) samples at room temperature.

  • Spiking: To 50 µL of plasma, add 10 µL of this compound internal standard (IS) working solution (e.g., at 500 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 100 µL of 4% phosphoric acid in water to the plasma/IS mixture. Vortex for 10 seconds.

  • Loading: Load the entire pre-treated sample onto a 96-well supported liquid extraction plate. Wait for 5 minutes to allow the sample to fully absorb onto the sorbent.

  • Elution: Add 600 µL of methyl tert-butyl ether (MTBE) to each well. Allow the solvent to flow through for 5 minutes.

  • Evaporation: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (80:20, v/v). Vortex to mix. The sample is now ready for injection.

UPLC-MS/MS Method
  • Instrumentation: Waters Acquity UPLC system coupled to a Sciex 6500+ QTRAP mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: Chirobiotic TAG column (100 mm x 2.1 mm), or a similar reversed-phase column like a phenyl-hexyl stationary phase (50x2.1 mm, 1.9 µm), can be used.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.1 - 9.0 min: Return to 20% B and equilibrate

  • Total Run Time: 9.0 minutes[2]

Table 4: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Source Temperature 500 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psig
MRM Transition (Molindone) 277.2 -> 100.1
MRM Transition (this compound) 285.2 -> 100.1
Collision Energy (Molindone) 35 eV
Collision Energy (this compound) 35 eV

Note: The protonated molecular ion for Molindone ([M+H]⁺) is observed at m/z 277.1910. A primary fragment corresponds to the methylmorpholine moiety at m/z 100.0761. For this compound, the precursor ion is shifted accordingly, while the fragment may remain the same if deuteration is not on the morpholine moiety.

Mandatory Visualizations

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding and standardization of the methodology.

G cluster_workflow Bioanalytical Workflow SampleReceipt Sample Receipt (Plasma, QCs) Preparation Sample Preparation (SLE) SampleReceipt->Preparation Spike IS Analysis UPLC-MS/MS Analysis Preparation->Analysis Inject Extract Processing Data Processing (Integration, Calibration) Analysis->Processing Acquire Raw Data Reporting Data Review & Reporting Processing->Reporting Generate Results

Caption: A typical bioanalytical workflow for this compound analysis.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (Altered Neuronal Excitability) PKA->Response Molindone Molindone (Antagonist) Molindone->D2R Blocks

Caption: Molindone acts as an antagonist at the Dopamine D2 receptor.

References

A Comparative Guide to the Bioanalytical Assessment of Molindone: Evaluating Linearity and Sensitivity with Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the antipsychotic drug Molindone, with a particular focus on the linearity and sensitivity of assays utilizing its deuterated internal standard, Molindone-d8. Experimental data from published literature is presented to offer an objective assessment of available methodologies.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in mass spectrometry-based bioanalysis to ensure high accuracy and precision. By mimicking the analyte's chemical and physical properties, the internal standard effectively compensates for variability during sample preparation and analysis.

Performance of Molindone Assays Utilizing a Stable Isotope-Labeled Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of small molecules like Molindone. A validated method for the determination of Molindone enantiomers in human plasma highlights the performance achievable with this technique.

ParameterPerformance Metric
Linearity
Calibration Curve Range0.100 - 100 ng/mL[1][2]
Correlation Coefficient (r²)> 0.999[2]
Sensitivity
Lower Limit of Quantification (LLOQ)0.100 ng/mL[1][2]
Precision
Intra-day Precision (RSD)≤ 3.4%[1]
Inter-day Precision (RSD)≤ 2.6%[1]
Accuracy
Intra-day Accuracy (RE)≤ 4.2%[1]
Inter-day Accuracy (RE)≤ 5.0%[1]

Table 1: Performance Characteristics of an LC-MS/MS Assay for Molindone Enantiomers in Human Plasma. This table summarizes the key validation parameters of a sensitive and selective bioanalytical assay. While the specific internal standard used in this particular study is not explicitly stated in the available literature, the use of a deuterated analog like this compound is standard practice for achieving such high levels of precision and accuracy.

Alternative Methodologies for Molindone Quantification

While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis, alternative techniques have also been employed for the quantification of Molindone and its related compounds.

Analytical TechniqueKey Performance Characteristics
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection For the determination of related compounds of Molindone, a UPLC-UV method demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999. The detection limit for these related compounds was below 0.009% relative to a 500 µg/mL test concentration.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) A GC-MS method has been utilized for the identification and quantification of Molindone in postmortem samples. This method demonstrated a linear range of 0.1 mg/L to 5.0 mg/L.

Table 2: Overview of Alternative Analytical Methods for Molindone. This table provides a summary of other validated methods for the analysis of Molindone and its related substances, offering alternatives to the LC-MS/MS approach.

Experimental Protocols

LC-MS/MS Method for Molindone Enantiomers

A detailed experimental protocol for the LC-MS/MS analysis of Molindone enantiomers in human plasma is outlined below:

  • Sample Preparation: Supported liquid extraction in a 96-well plate format is used for the extraction of Molindone from a 0.0500 mL plasma sample.[1][2]

  • Chromatographic Separation: Chiral separation is achieved on a Chirobiotic TAG column (100 mm x 2.1 mm) under isocratic reversed-phase conditions. The mobile phase is delivered at a flow rate of 0.8 mL/min.[1][2]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer.

UPLC-UV Method for Related Compounds of Molindone

The following protocol is used for the determination of related compounds in Molindone drug substances:

  • Chromatographic Separation: Separation is performed on a phenyl-hexyl stationary phase (50×2.1 mm, 1.9 micron particles) with an isocratic mobile phase. The flow rate is maintained at 0.6 mL/min.

  • UV Detection: Detection is carried out at a wavelength of 254 nm.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the comparative advantages of using a deuterated internal standard, the following diagrams are provided.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample (0.0500 mL) Plasma Sample (0.0500 mL) Add this compound (Internal Standard) Add this compound (Internal Standard) Plasma Sample (0.0500 mL)->Add this compound (Internal Standard) Supported Liquid Extraction (96-well plate) Supported Liquid Extraction (96-well plate) Add this compound (Internal Standard)->Supported Liquid Extraction (96-well plate) Evaporation & Reconstitution Evaporation & Reconstitution Supported Liquid Extraction (96-well plate)->Evaporation & Reconstitution Chiral HPLC Separation Chiral HPLC Separation Evaporation & Reconstitution->Chiral HPLC Separation Tandem Mass Spectrometry Detection Tandem Mass Spectrometry Detection Chiral HPLC Separation->Tandem Mass Spectrometry Detection Data Acquisition & Processing Data Acquisition & Processing Tandem Mass Spectrometry Detection->Data Acquisition & Processing cluster_0 LC-MS/MS with this compound cluster_1 Alternative Methods (e.g., HPLC-UV, GC-MS) Molindone Assay Molindone Assay High Sensitivity (LLOQ: 0.100 ng/mL) High Sensitivity (LLOQ: 0.100 ng/mL) Molindone Assay->High Sensitivity (LLOQ: 0.100 ng/mL) Excellent Linearity (r² > 0.999) Excellent Linearity (r² > 0.999) Molindone Assay->Excellent Linearity (r² > 0.999) High Precision & Accuracy High Precision & Accuracy Molindone Assay->High Precision & Accuracy Lower Sensitivity Lower Sensitivity Molindone Assay->Lower Sensitivity Good Linearity for Higher Concentrations Good Linearity for Higher Concentrations Molindone Assay->Good Linearity for Higher Concentrations Potentially Higher Variability Potentially Higher Variability Molindone Assay->Potentially Higher Variability

References

Performance Evaluation of Molindone-d8 in Clinical Research: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Molindone-d8's performance as an internal standard in clinical research studies against other potential alternatives. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering significant advantages in accuracy and precision. This document presents supporting experimental data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Molindone in human plasma, alongside a discussion of the theoretical and practical benefits of using this compound.

Superior Performance of this compound as an Internal Standard

This compound, the deuterium-labeled analog of Molindone, is the preferred internal standard for the quantitative analysis of Molindone in biological matrices.[1] Its utility stems from its near-identical physicochemical properties to the analyte, Molindone. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these processes. The key advantage of a stable isotope-labeled internal standard like this compound is its ability to correct for matrix effects, which are a common source of error in bioanalysis.

Comparison with Alternatives

While direct comparative studies are scarce due to the widely accepted superiority of stable isotope-labeled internal standards, a theoretical comparison highlights the advantages of this compound over a potential alternative, such as a structurally similar but non-isotopically labeled compound (e.g., another antipsychotic drug).

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analog (Non-Isotopically Labeled IS)
Co-elution Co-elutes with the analyte, providing the most accurate correction for matrix effects at the point of elution.May have different retention times, leading to less effective correction for matrix-induced ion suppression or enhancement.
Ionization Efficiency Nearly identical ionization efficiency to the analyte, ensuring that any variations in the ion source affect both compounds equally.Ionization efficiency can differ significantly from the analyte and be affected differently by matrix components.
Sample Preparation Tracks the analyte throughout the extraction process, compensating for losses at each step.Extraction recovery may differ from the analyte, introducing variability and inaccuracy.
Mass Spectrometry Easily differentiated from the analyte by its higher mass-to-charge ratio (m/z).Requires chromatographic separation from the analyte, which can be challenging if the structures are very similar.
Overall Accuracy & Precision High accuracy and precision due to effective normalization of variability.Lower accuracy and precision due to incomplete correction for analytical variability.

Experimental Data: Performance of a Validated LC-MS/MS Method

The following tables summarize the performance characteristics of a sensitive and selective bioanalytical method developed and validated for the determination of Molindone enantiomers in human plasma. This method, which would typically employ a deuterated internal standard like this compound for achiral analysis, demonstrates the high level of performance achievable.

Method Validation Parameters
ParameterResult
Linearity Range 0.100 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL
Precision and Accuracy
Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low ≤ 3.4%≤ 2.6%≤ 4.2%≤ 5.0%
Medium ≤ 3.4%≤ 2.6%≤ 4.2%≤ 5.0%
High ≤ 3.4%≤ 2.6%≤ 4.2%≤ 5.0%

%RSD: Relative Standard Deviation; %RE: Relative Error

Experimental Protocols

Below is a detailed methodology for a typical LC-MS/MS analysis of Molindone in human plasma using this compound as an internal standard, based on established bioanalytical practices and data from the referenced literature.

Sample Preparation: Supported Liquid Extraction (SLE)
  • Spiking: To 50 µL of human plasma, add the internal standard (this compound) solution.

  • Loading: Load the plasma sample onto a 96-well supported liquid extraction plate.

  • Extraction: Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: Chirobiotic TAG, 100 mm x 2.1 mm (for enantiomeric separation; a standard C18 column can be used for achiral analysis).

    • Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Molindone: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z)

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.

experimental_workflow plasma_sample Human Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is sle Supported Liquid Extraction (SLE) add_is->sle evap Evaporation sle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Bioanalytical workflow for Molindone quantification in plasma.

logical_relationship cluster_analyte Analyte (Molindone) cluster_is Internal Standard (this compound) analyte_prep Losses during Sample Prep ratio Constant Analyte/IS Ratio analyte_prep->ratio Compensated by analyte_ion Ionization Variability (Matrix Effects) analyte_ion->ratio Compensated by is_prep Identical Losses during Sample Prep is_prep->ratio is_ion Identical Ionization Variability is_ion->ratio result Accurate & Precise Quantification ratio->result

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Justification for Using a Deuterated Internal Standard in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of regulated bioanalysis, the pursuit of accurate and reproducible quantification of drugs and their metabolites in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of a bioanalytical method. Among the available options, the deuterated internal standard, a type of stable isotope-labeled internal standard (SIL-IS), has emerged as the preferred choice for many researchers and is strongly recommended by regulatory agencies. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance with alternatives and presenting supporting experimental data and protocols.

The Critical Role of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1] Its primary function is to compensate for the variability inherent in the bioanalytical workflow, from sample extraction to chromatographic separation and mass spectrometric detection.[2][3] By normalizing the analyte's response to that of the internal standard, a reliable and reproducible quantification can be achieved.[2]

Deuterated Internal Standards: The Gold Standard

A deuterated internal standard is a synthetic version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This subtle structural modification results in a compound with nearly identical physicochemical properties to the analyte, making it the ideal mimic to track the analyte's behavior throughout the analytical process.[4][5]

Key Advantages:
  • Mitigation of Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[6] This phenomenon, known as the matrix effect, is a major source of variability and inaccuracy in bioanalysis.[7] Because a deuterated internal standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of matrix effect.[2] Consequently, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification even in the presence of significant matrix effects.[6]

  • Correction for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, being chemically identical to the analyte, will exhibit the same recovery, thus correcting for any sample processing inconsistencies.

  • Improved Precision and Accuracy: The use of a deuterated internal standard leads to a significant improvement in the precision and accuracy of the bioanalytical method compared to using a structural analog or no internal standard at all. This is a critical requirement for regulated bioanalysis, where methods must meet stringent acceptance criteria set by regulatory bodies like the FDA and EMA.[8][9][10]

Performance Comparison: Deuterated IS vs. Structural Analog IS

The superiority of a deuterated internal standard over a structural analog is best demonstrated through experimental data. A structural analog is a compound that is chemically similar but not identical to the analyte. While it can partially compensate for variability, its different chemical nature can lead to differences in extraction recovery and ionization efficiency, compromising the accuracy of the results.

A study on the LC-MS/MS assay of the depsipeptide marine anticancer agent kahalalide F provides a clear comparison. The assay was validated using both a butyric acid analog as an internal standard and a stable isotope-labeled (deuterated) internal standard.

Quantitative Data Summary:
ParameterStructural Analog IS (Butyric Acid Analog)Deuterated IS (SIL-IS)
Mean Bias (%) 96.8%100.3%
Standard Deviation of Bias 8.6%7.6%
Statistical Significance (p-value) p < 0.0005 (significant deviation from 100%)p = 0.5 (no significant deviation from 100%)
Variance Comparison (Levene's Test) -p = 0.02 (significantly lower variance than analog IS)

Data sourced from Stokvis et al., J. Mass Spectrom. (2002).

The data clearly indicates that the use of the deuterated internal standard resulted in significantly better accuracy (mean bias closer to 100%) and precision (lower variance) compared to the structural analog.

Logical Framework for Internal Standard Selection

The decision to use a deuterated internal standard is based on a logical progression aimed at ensuring the highest quality data in regulated bioanalysis.

G start Start: Bioanalytical Method Development for Regulated Study need_is Is an Internal Standard (IS) required? start->need_is sil_vs_analog Choose IS Type need_is->sil_vs_analog Yes (Recommended for LC-MS/MS) sil_is Stable Isotope-Labeled IS (SIL-IS) (Deuterated, 13C, 15N) sil_vs_analog->sil_is Ideal Choice: Identical Physicochemical Properties analog_is Structural Analog IS sil_vs_analog->analog_is Alternative: When SIL-IS is not feasible deuterated_is Deuterated IS (Cost-effective, readily available) sil_is->deuterated_is other_sil 13C or 15N IS (Higher cost, potential for better stability) sil_is->other_sil validate Validate Method According to FDA/EMA Guidelines analog_is->validate deuterated_is->validate other_sil->validate end Robust and Reliable Bioanalytical Method validate->end

Caption: Logical workflow for selecting an internal standard in regulated bioanalysis.

Experimental Protocols

A robust bioanalytical method using a deuterated internal standard follows a well-defined workflow, from sample preparation to data analysis.

Representative Bioanalytical Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot Biological Matrix (Plasma, Urine, etc.) s2 2. Add Deuterated Internal Standard (Known Concentration) s1->s2 s3 3. Protein Precipitation / LLE / SPE s2->s3 s4 4. Evaporation and Reconstitution s3->s4 a1 5. Injection into LC-MS/MS System s4->a1 a2 6. Chromatographic Separation (Analyte and IS co-elute) a1->a2 a3 7. Mass Spectrometric Detection (MRM mode) a2->a3 d1 8. Peak Integration (Analyte and IS) a3->d1 d2 9. Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 10. Quantitation using Calibration Curve d2->d3

Caption: Standard workflow for bioanalysis using a deuterated internal standard.

Detailed Methodologies:

1. Sample Preparation (Protein Precipitation Example):

  • To 100 µL of biological matrix (e.g., human plasma), add 10 µL of the deuterated internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

3. Method Validation:

The method should be fully validated according to the FDA or EMA guidelines for bioanalytical method validation, including assessments of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[8][10]

Comparison of Internal Standard Types

While deuterated internal standards are the most common choice, other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N) and structural analogs are also used. Each has its own set of advantages and disadvantages.

Caption: Comparison of different types of internal standards used in bioanalysis.

Considerations and Potential Pitfalls

While highly effective, the use of deuterated internal standards is not without its challenges:

  • Deuterium Isotope Effect: The slightly stronger C-D bond compared to the C-H bond can sometimes lead to a small difference in chromatographic retention time between the deuterated IS and the analyte.[7] If this separation is significant and occurs in a region of variable ion suppression, it can compromise the accuracy of the results.[11]

  • H/D Back-Exchange: If deuterium atoms are placed on exchangeable positions (e.g., -OH, -NH, -SH), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the isotopic label.[12]

  • Purity: The deuterated internal standard must be of high isotopic purity and free from any unlabeled analyte, which could lead to an overestimation of the analyte concentration.[13]

Conclusion

The use of a deuterated internal standard is a cornerstone of modern, robust, and reliable regulated bioanalysis. Its ability to accurately mimic the behavior of the analyte, thereby compensating for matrix effects and procedural variability, leads to a significant improvement in data quality compared to alternatives like structural analogs. While considerations such as the potential for isotope effects and the need for high purity must be addressed, the benefits in terms of accuracy, precision, and regulatory acceptance overwhelmingly justify the investment in a deuterated internal standard for critical bioanalytical studies.

References

Safety Operating Guide

Personal protective equipment for handling Molindone-d8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Molindone-d8. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risk and ensuring laboratory safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.

PropertyValueSource
Chemical Name This compoundLGC Standards[1]
CAS Number 1189805-13-7LGC Standards[1]
Molecular Formula C₁₆H₁₆D₈N₂O₂LGC Standards[1]
Molecular Weight 284.42 g/mol LGC Standards[1]
Appearance Solid, Crystal - Powder (based on Molindone HCl)TCI Chemicals[2]
Purity >95% (HPLC)LGC Standards[1]
Storage Temperature -20°C for 3 years (Powder); -80°C for 1 year (in solvent)TargetMol[3]

Hazard Identification and Personal Protective Equipment (PPE)

Molindone, the active pharmaceutical ingredient, is toxic if swallowed[2][4]. While specific toxicity data for this compound is not available, it should be handled with the same precautions as the parent compound. The primary routes of exposure are inhalation, ingestion, and skin contact[5].

The following table outlines the recommended personal protective equipment (PPE) for handling this compound, based on guidelines for hazardous drugs.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) tested to ASTM D6978 standard.[6][7]Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Gown Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.[6][8]Protects the body from spills and contamination.
Eye Protection Safety goggles or a face shield.[8]Protects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.[8]Prevents inhalation of the powdered compound.
Additional PPE Hair covers, beard covers (if applicable), and shoe covers.[7]Minimizes the risk of contaminating personal clothing and workspaces.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Containment Prepare Containment (e.g., Fume Hood, Glove Box) Don PPE->Prepare Containment Assemble Equipment Assemble Equipment Prepare Containment->Assemble Equipment Receiving and Unpacking Receiving and Unpacking Assemble Equipment->Receiving and Unpacking Weighing and Aliquoting Weighing and Aliquoting Receiving and Unpacking->Weighing and Aliquoting Dissolving and Diluting Dissolving and Diluting Weighing and Aliquoting->Dissolving and Diluting Decontaminate Surfaces Decontaminate Surfaces Dissolving and Diluting->Decontaminate Surfaces Dispose of Waste Dispose of Contaminated Waste (Gloves, Gown, etc.) Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1: Operational Workflow for Handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Don all required PPE as specified in the table above.

    • Prepare a designated containment area, such as a chemical fume hood or a glove box.

    • Assemble all necessary equipment, including spatulas, weighing paper, vials, and solvents.

  • Handling :

    • Receiving and Unpacking : When unpacking the shipment, wear chemotherapy gloves[7]. Inspect the container for any damage or leaks.

    • Weighing and Aliquoting : Conduct all manipulations of the solid compound within the containment area to prevent the generation of airborne dust. Use appropriate tools to handle the powder.

    • Dissolving and Diluting : When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cleanup and Disposal :

    • Decontamination : Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

    • Waste Disposal : Dispose of all contaminated materials, including gloves, gowns, and weighing paper, in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

    • Doffing PPE : Remove PPE in a manner that avoids cross-contamination, typically by removing gloves last and washing hands thoroughly afterward.

Emergency Procedures: Spill Response

In the event of a spill, a clear and immediate response is critical to mitigate exposure and contamination.

Spill Response Plan for this compound Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size and Location Spill Occurs->Assess Spill Size Small Spill Small Spill? Assess Spill Size->Small Spill Large Spill Large Spill? Small Spill->Large Spill No Contain Spill Contain Spill Small Spill->Contain Spill Yes Evacuate Area Evacuate Area Large Spill->Evacuate Area Yes Alert Safety Officer Alert Safety Officer Evacuate Area->Alert Safety Officer Seek Medical Attention Seek Medical Attention Alert Safety Officer->Seek Medical Attention Clean with Absorbent Clean with Absorbent Material Contain Spill->Clean with Absorbent Decontaminate Area Decontaminate Area Clean with Absorbent->Decontaminate Area Dispose of Waste Dispose of Contaminated Waste Decontaminate Area->Dispose of Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.